6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Description
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Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679722 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065609-70-2 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Due to the limited availability of extensive experimental data for this specific molecule, this document also includes information on its immediate precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a more complete profile for researchers. The guide details experimental protocols for synthesis and presents data in a structured format for ease of comparison. Additionally, a potential biological pathway of a structurally related compound is illustrated to highlight a possible area of investigation for this class of molecules.
Core Physicochemical Properties
The available physicochemical data for this compound is limited, with some properties being predicted rather than experimentally determined. For a more thorough understanding, the properties of its ketone precursor are also presented.
This compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Appearance | White to off-white solid | [1] |
| pKa (Predicted) | 13.46 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)
| Property | Value | Source |
| CAS Number | 28566-14-5 | [2] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [3] |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 247.4°C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| XLogP3 | 0.6 | [2][3] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the oxidation of a precursor to form the ketone, followed by the reduction of the ketone to the desired alcohol.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)
This protocol is based on the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine[1][4].
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After 24 hours, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., from 1:5 to 1:1) to yield the pure product.
Synthesis of this compound
While a specific detailed protocol for the reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was not found in the literature, a general procedure using sodium borohydride is a standard and effective method for this type of transformation[5].
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable protic solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 molar equivalents).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Furthermore, a patent has described 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which share a similar bicyclic core, as allosteric modulators of the M4 muscarinic acetylcholine receptor[7]. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is a target for the treatment of various neurological and psychiatric disorders.
The following diagram illustrates the canonical signaling pathway for the M4 muscarinic receptor, which could be a potential area of investigation for this compound and its derivatives.
Caption: Potential M4 muscarinic receptor signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General synthetic and analytical workflow.
This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol [myskinrecipes.com]
- 7. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its structural analogs are emerging as a promising class of heterocyclic compounds with potential therapeutic applications. This technical guide synthesizes the current understanding of the mechanism of action of this compound, with a particular focus on its potential in neuropharmacology and as an anti-inflammatory agent. While direct, in-depth research on the specific molecular targets of this compound is limited, this guide draws upon available literature for its derivatives and the broader class of cyclopentapyridines to extrapolate potential mechanisms. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. The fusion of a cyclopentane ring to the pyridine core, as seen in the 6,7-Dihydro-5H-cyclopenta[b]pyridine series, creates a unique three-dimensional structure that can interact with a variety of biological targets. This structural motif has garnered interest for its potential to modulate biological pathways implicated in a range of disorders. Notably, derivatives of this class have been investigated for their antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities.[1] This guide will focus on the potential neuropharmacological and anti-inflammatory mechanisms of action of this compound.
Potential Mechanisms of Action
Direct mechanistic studies on this compound are not yet available in the public domain. However, based on the activities of closely related compounds, several potential mechanisms can be postulated.
Neuropharmacological Activity
The structural characteristics of this compound suggest its potential to interact with targets within the central nervous system (CNS). The lipophilic nature of the fused ring system may facilitate its passage across the blood-brain barrier.
One patent for a related class of compounds, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, describes their action as allosteric modulators of the M4 muscarinic acetylcholine receptor . This suggests a potential avenue of investigation for this compound, as modulation of muscarinic receptors is a key strategy in the treatment of various neurological and psychiatric disorders.
-
Hypothesized Signaling Pathway: M4 Muscarinic Receptor Modulation
Should this compound act on the M4 receptor, it would likely modulate downstream signaling cascades involving G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence the activity of various ion channels and protein kinases, ultimately affecting neuronal excitability.
Caption: Hypothesized M4 receptor signaling pathway.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyridine-containing compounds. The proposed mechanisms often involve the modulation of key inflammatory pathways.
-
Hypothesized Mechanism: Inhibition of Pro-inflammatory Mediators
A plausible mechanism for the anti-inflammatory effects of this compound could be the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). This could occur through the modulation of upstream signaling pathways like NF-κB.
Caption: Hypothesized anti-inflammatory signaling pathway.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, Ki values) that specifically characterizes the potency or efficacy of this compound on any biological target. The following table is provided as a template for future research findings.
| Target/Assay | Metric | Value (nM/µM) | Reference |
| Hypothetical Target 1 | IC50 | Data Not Available | |
| Hypothetical Target 2 | EC50 | Data Not Available | |
| In vivo Model | ED50 | Data Not Available |
Experimental Protocols
Detailed experimental protocols for determining the mechanism of action of this compound are not available. However, standard pharmacological assays can be employed to elucidate its activity.
Suggested Experimental Workflow for Target Identification
The following workflow is proposed for the systematic investigation of the mechanism of action of this compound.
Caption: Suggested experimental workflow for mechanism elucidation.
-
Receptor Binding Assays: To investigate potential interactions with CNS receptors, competitive binding assays using radiolabeled ligands for a panel of receptors (e.g., muscarinic, dopaminergic, serotonergic) could be performed.
-
Enzyme Inhibition Assays: To explore anti-inflammatory potential, in vitro assays for key inflammatory enzymes like COX-1, COX-2, and various lipoxygenases would be informative.
-
Cell-Based Assays: The effect of the compound on signaling pathways can be studied in relevant cell lines. For example, measuring cAMP levels in cells expressing muscarinic receptors or quantifying cytokine production in immune cells stimulated with lipopolysaccharide (LPS).
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of cyclopentapyridines, which have shown diverse biological activities. While direct evidence for its mechanism of action is currently lacking, plausible hypotheses based on related structures point towards potential modulation of CNS receptors and inflammatory pathways.
Future research should focus on:
-
Systematic screening of this compound against a broad panel of biological targets to identify its primary mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the core scaffold for improved potency and selectivity.
-
In vivo studies in relevant animal models of neurological and inflammatory diseases to validate in vitro findings and assess therapeutic potential.
This technical guide serves as a starting point for these endeavors, providing a framework for the continued investigation of this promising compound. The elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
In-depth Technical Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
IUPAC Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Introduction
This compound is a heterocyclic alcohol that has garnered attention in medicinal chemistry and drug development. Its rigid, fused-ring structure makes it an attractive scaffold for the synthesis of compounds targeting a variety of biological receptors. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and the experimental methodologies relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Properties and Synthesis
The synthesis of this compound typically proceeds through a two-step process involving the oxidation of a precursor followed by the reduction of the resulting ketone.
Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]
Experimental Protocol: Manganese-Catalyzed Oxidation [1]
-
Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water (H₂O), Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Table 1: Physicochemical Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 62-63 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 | [1] |
Synthesis of this compound
Experimental Protocol: Sodium Borohydride Reduction (General Procedure)
-
Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Sodium borohydride (NaBH₄), Methanol or Ethanol, Dichloromethane, Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Biological Activity and Potential Applications
The this compound scaffold has been identified as a key intermediate in the synthesis of compounds targeting several important biological receptors, suggesting its potential utility in the development of therapeutics for a range of diseases.
Ghrelin O-Acyltransferase (GOAT) Inhibition
Derivatives of this compound have been investigated as inhibitors of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone that stimulates appetite.[3] GOAT inhibitors are being explored as potential treatments for obesity and metabolic disorders.
G Protein-Coupled Receptor 40 (GPR40) Agonism
Research has indicated that compounds incorporating the this compound moiety can act as agonists for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[4] GPR40 is a receptor that, when activated by free fatty acids, stimulates insulin secretion from pancreatic β-cells, making it a target for the treatment of type 2 diabetes.
Muscarinic Acetylcholine Receptor M4 (M4) Modulation
The scaffold is also a component of allosteric modulators of the M4 muscarinic acetylcholine receptor.[5] M4 receptors are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders, and their modulation represents a promising therapeutic strategy.
Table 2: Potential Biological Targets and Therapeutic Areas
| Target | Activity | Potential Therapeutic Area |
| Ghrelin O-Acyltransferase (GOAT) | Inhibition | Obesity, Metabolic Disorders |
| G Protein-Coupled Receptor 40 (GPR40) | Agonism | Type 2 Diabetes |
| Muscarinic Acetylcholine Receptor M4 (M4) | Allosteric Modulation | Schizophrenia, Neuropsychiatric Disorders |
Signaling Pathways and Experimental Workflows
The potential therapeutic applications of this compound derivatives are based on their interaction with specific signaling pathways.
GPR40 Agonist Signaling Pathway
Caption: GPR40 agonist signaling pathway leading to insulin secretion.
Experimental Workflow for Screening GPR40 Agonists
Caption: Workflow for the screening and development of GPR40 agonists.
Conclusion
This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of developing inhibitors of GOAT, agonists of GPR40, and modulators of the M4 muscarinic receptor. The synthetic route to this scaffold is accessible, and its rigid structure provides a solid foundation for further chemical exploration and drug development efforts. Future research into the biological activities of derivatives based on this core structure is warranted and holds promise for the discovery of new medicines.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US11312709B2 - Ghrelin O-acyltransferase inhibitors - Google Patents [patents.google.com]
- 4. kobeyakka.repo.nii.ac.jp [kobeyakka.repo.nii.ac.jp]
- 5. WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
In-depth Technical Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
CAS Number: 1065609-70-2
This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis, and physicochemical properties, presenting available data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
While experimentally determined data for this compound is limited in publicly accessible literature, predicted properties and data for its direct precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, provide valuable insights.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 1065609-70-2 | 28566-14-5 |
| Molecular Formula | C₈H₉NO | C₈H₇NO |
| Molecular Weight | 135.16 g/mol | 133.15 g/mol |
| Boiling Point | 268.8±25.0 °C (Predicted) | 247.4±25.0 °C at 760 mmHg |
| Melting Point | Not Available | 64-66 °C |
| Density | Not Available | 1.2±0.1 g/cm³ |
| LogP | 1.06 (Predicted) | 0.6 |
| PSA | 33.12 Ų (Predicted) | 30.00 Ų |
Synthesis and Experimental Protocols
The synthesis of this compound is most readily achieved through the reduction of its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A detailed protocol for the synthesis of this precursor ketone is available, followed by a general procedure for its reduction.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
A reported method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1]
Experimental Protocol:
-
To a solution of 2,3-Cyclopentenopyridine (0.50 mmol) in water (2.5 mL) in a 25 mL round-bottom flask, add Mn(OTf)₂ (0.0025 mmol).
-
To this mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).
-
Stir the reaction mixture at 25°C for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.
Characterization Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:
-
Appearance: Off-white solid
-
Melting Point: 62-63 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 8.80 (m, 1H), 8.00 (d, J=7.7 Hz, 1H), 7.31 (m, 1H), 3.27 (dd, J=8.0, 4.0 Hz, 2H), 2.78 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.
-
HRMS (ESI) [M+H]⁺: Calculated for C₈H₈NO: 134.0606; Found: 134.0598.[1]
Reduction to this compound
Proposed Experimental Protocol:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude alcohol by flash column chromatography on silica gel.
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical two-step process, starting from a commercially available or synthesized precursor. This workflow is depicted below.
Caption: Synthetic pathway from 2,3-Cyclopentenopyridine to this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. The broader class of cyclopenta[b]pyridine derivatives has been investigated for various therapeutic applications, suggesting that this compound could be a valuable scaffold for medicinal chemistry research. Further studies are required to elucidate its biological function.
Conclusion
This technical guide consolidates the available information on this compound. While a definitive experimental protocol for its synthesis and comprehensive characterization data are yet to be published, this document provides a strong foundation for researchers by detailing the synthesis of its immediate precursor and proposing a reliable reduction method. The lack of biological data highlights an opportunity for further investigation into the potential applications of this compound in drug discovery and development.
References
The Diverse Biological Activities of Cyclopenta[b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, as well as in managing inflammation. This technical guide provides a comprehensive overview of the biological activities of cyclopenta[b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Anticancer Activity
Cyclopenta[b]pyridine derivatives have exhibited potent cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various cyclopenta[b]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aza-cyclopenta[b]fluorene-1,9-diones | HeLa, LS180, MCF-7, Raji | 3.1 - 27.1 | - | - |
| Imidazo[4,5-b]pyridine Derivatives | MCF-7 | 0.63 - 1.32 | Sorafenib | 0.76 |
| Imidazo[4,5-b]pyridine Derivatives | HCT116 | - | - | - |
| 1,2,4-Triazole-Pyridine Hybrids | B16F10 (Murine Melanoma) | 41.12 - 61.11 | - | - |
| Pyridine-Dicarboxamide-Cyclohexanones | HCT-116 | 6 ± 0.78 | - | - |
| Pyridine-Dicarboxamide-Cyclohexanones | HuH-7 | 4.5 ± 0.3 | - | - |
| Pyridine-Dicarboxamide-Cyclohexanones | MCF-7 | 10 ± 0.62 | - | - |
| Pyridine-Dicarboxamide-Cyclohexanones | SAS (Tongue Carcinoma) | 9 ± 0.38 | - | - |
| 3-Cyanopyridine Derivatives | MCF-7 | 1.69 - 1.89 | Doxorubicin | - |
| Trimethoxyphenyl Pyridine Derivatives | HCT-116 | 4.83 | Colchicine | 7.40 |
| Trimethoxyphenyl Pyridine Derivatives | HepG-2 | 3.25 | Colchicine | 9.32 |
| Trimethoxyphenyl Pyridine Derivatives | MCF-7 | 6.11 | Colchicine | 10.41 |
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the cyclopenta[b]pyridine derivatives and incubated for a further 48-72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
PIM-1 kinase is a serine/threonine kinase often overexpressed in various cancers.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the PIM-1 enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound in a suitable kinase buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like ADP-Glo™.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter in a 96-well plate.
-
Compound Addition: The cyclopenta[b]pyridine derivative or a control compound (e.g., paclitaxel as a stabilizer or colchicine as a destabilizer) is added to the wells.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or stabilizing effect.
Signaling Pathways and Experimental Workflows
Neuroprotective Activity
Certain cyclopenta[b]pyridine derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Quantitative Neuroprotective Activity Data
| Compound Class | Assay | Model | Activity |
| Cyclopentaquinoline-Acridine Hybrids | Cholinesterase Inhibition | In vitro | IC50 = 103.73 nM (BuChE), 113.34 nM (AChE) |
| Pyridine Amine Derivative | Aβ Aggregation Inhibition | In vitro | Effective inhibition of self- and metal-induced Aβ aggregation |
| Pyridine Amine Derivative | Cognitive Improvement | In vivo (APP/PS1 mice) | Significant improvement in memory and cognitive ability |
Experimental Protocols for Neuroprotective Activity
The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more neuron-like phenotype by treatment with retinoic acid for several days.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.
-
Compound Treatment: The differentiated cells are pre-treated with the cyclopenta[b]pyridine derivatives for a specific period before and/or during the exposure to the neurotoxin.
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Neuroprotective Mechanisms and Experimental Workflow
Antimicrobial Activity
Cyclopenta[b]pyridine derivatives have demonstrated inhibitory activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) |
| Thiazole-Pyridine Hybrids | B. subtilis | 0.12 |
| Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 |
Experimental Protocol for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The cyclopenta[b]pyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Select cyclopenta[b]pyridine derivatives have shown the ability to reduce inflammation in preclinical models.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Assay | Model | Activity (% Inhibition) |
| Cyclopentathienopyridine Derivatives | Carrageenan-induced paw edema | Rat | Promising anti-inflammatory effects |
| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema | Rat | Up to 67% inhibition |
| 3-Hydroxy-pyridine-4-one Derivatives | Croton oil-induced ear edema | Mice | Up to 50% inhibition |
Experimental Protocol for Anti-inflammatory Activity
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Groups: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Anti-inflammatory Experimental Workflow
Conclusion
The cyclopenta[b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. The provided quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective cyclopenta[b]pyridine-based drug candidates. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
An In-depth Technical Guide on 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic compounds.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of a cyclopentane ring to a pyridine moiety creates a rigid scaffold that can be functionalized to interact with a range of biological targets. While various derivatives of this core structure have been synthesized and evaluated for their therapeutic potential, this guide focuses specifically on this compound.
Although direct biological studies on this compound are not extensively reported in the current scientific literature, its structural similarity to other biologically active congeners suggests its potential as a valuable building block in the design of new therapeutic agents. This guide summarizes the available information on its synthesis and properties, and explores the potential biological activities based on related compounds.
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from 2,3-cyclopentenopyridine. The first step involves the oxidation of the benzylic position of the cyclopentane ring to yield the ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The subsequent reduction of this ketone affords the target alcohol.
Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).
-
To this stirred mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).
-
Stir the reaction mixture at 25°C for 24 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1]
Expected Yield: 88%[1] Physical Appearance: Off-white solid[1] Melting Point: 62-63°C[1]
Proposed Experimental Protocol: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound
The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. A plausible method involves the use of sodium borohydride.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical and Quantitative Data
Limited experimental data is available for this compound. The following table summarizes the available information for the precursor ketone and the target alcohol.
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | This compound |
| CAS Number | 28566-14-5[3] | 1065609-70-2 |
| Molecular Formula | C₈H₇NO[3] | C₈H₉NO |
| Molecular Weight | 133.15 g/mol [3] | 135.16 g/mol |
| Appearance | Off-white solid[1] | Not reported |
| Melting Point | 62-63 °C[1] | Not reported |
| ¹H NMR (CDCl₃) | δ 8.82-8.77 (m, 1H), 8.00 (d, J=7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J=8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[1] | Not reported |
| ¹³C NMR (CDCl₃) | δ 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[1] | Not reported |
| HRMS (ESI) | [M+H]⁺ calcd: 134.0606, found: 134.0598[1] | Not reported |
Biological Activity and Therapeutic Potential
There is currently no direct experimental evidence detailing the biological activity of this compound in the public domain. However, the broader class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been investigated for various therapeutic applications. The biological activities of structurally related compounds can provide valuable insights into the potential pharmacological profile of the target molecule.
| Compound Class/Derivative | Reported Biological Activity | Reference |
| 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives | Allosteric modulators of the M4 muscarinic acetylcholine receptor, with potential for treating neurological and psychiatric disorders. | [4] |
| Benzo[3][5]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids | In vitro antimycobacterial activity against Mycobacterium tuberculosis. | |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Antimicrobial activity against pathogenic bacteria and fungi. | [6] |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives | Investigated as corrosion inhibitors, with potential for other material science applications. | [7][8] |
Based on the activities of these related scaffolds, this compound could be a candidate for investigation in areas such as neuropharmacology, infectious diseases, and oncology.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product and its potential subsequent biological evaluation.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a Key Precursor
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[1]
Experimental Protocol
A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) (0.0025 mmol), and tert-Butyl hydroperoxide (t-BuOOH) (65% in H₂O, 2.5 mmol) in water (2.5 mL). The reaction mixture is stirred at 25°C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (ranging from 1:5 to 1:1) to yield the desired product.[1]
All reagents were sourced from commercial suppliers and used without additional purification, unless specified otherwise. Reactions were conducted in oven- or flame-dried glassware under a standard air atmosphere with magnetic stirring. The progress of the reactions was monitored by thin-layer chromatography on silica gel plates (E. Merck, 60F-254, 0.25 mm), with visualization under UV light.[1]
Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The characterization of the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired at room temperature in deuterated chloroform (CDCl₃) on a 400 MHz instrument, with tetramethylsilane (TMS) serving as the internal standard.[1]
Table 1: ¹H NMR Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.77-8.82 | m | 1H | Pyridine-H | |
| 8.00 | d | 7.7 | 1H | Pyridine-H |
| 7.28-7.34 | m | 1H | Pyridine-H | |
| 3.27 | dd | 8.0, 4.0 | 2H | CH₂ |
| 2.74-2.81 | m | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 204.88 | C=O |
| 174.36 | Pyridine-C |
| 155.72 | Pyridine-C |
| 131.91 | Pyridine-CH |
| 130.33 | Pyridine-C |
| 122.47 | Pyridine-CH |
| 35.78 | CH₂ |
| 28.73 | CH₂ |
Mass Spectrometry
High-resolution mass spectra were obtained on a Thermo Scientific Orbitrap Elite instrument using electrospray ionization (ESI).[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 134.0606 | 134.0598 |
Experimental Workflow
References
Potential Therapeutic Targets of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound belonging to the fused pyridine class of molecules. While direct pharmacological studies on this specific molecule are not extensively available in current literature, analysis of structurally related compounds, particularly those with a similar cyclopentapyridine core, provides a strong basis for investigating its potential therapeutic targets. This technical guide synthesizes the available evidence, focusing on the most promising putative target, the sigma-1 (σ1) receptor, for which analogs have shown significant activity. We also explore other potential therapeutic areas, including anti-inflammatory and anticancer applications, based on the broader activities of the cyclopentapyridine scaffold. This document provides detailed experimental protocols for target validation and quantitative data from analogous compounds to guide future research and development.
Primary Putative Therapeutic Target: Sigma-1 (σ1) Receptor
The most compelling evidence for a therapeutic target for compounds with a 6,7-dihydro-5H-cyclopenta-fused pyridine core comes from studies on structurally similar 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. These compounds have been identified as potent and selective sigma-1 (σ1) receptor antagonists, demonstrating significant potential in the treatment of pain.
The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and is a recognized target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.
Evidence from Structurally Related Compounds
A study on a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives reported their activity as selective σ1 receptor antagonists. The most promising compound from this series exhibited nanomolar affinity for the σ1 receptor and demonstrated dose-dependent anti-nociceptive effects in a formalin-induced pain model[1]. Given the high degree of structural similarity between the cyclopenta[d]pyrimidine and the cyclopenta[b]pyridine core of this compound, it is a strong working hypothesis that the latter may also exhibit affinity for the σ1 receptor.
Proposed Mechanism of Action in Analgesia
Sigma-1 receptor antagonists are believed to exert their analgesic effects through the modulation of various neurotransmitter systems. The σ1 receptor can interact with and modulate the function of several key proteins involved in pain signaling, including NMDA receptors and voltage-gated ion channels. By antagonizing the σ1 receptor, compounds can reduce the hyperexcitability of neurons that contributes to chronic pain states.
Figure 1. Proposed mechanism of analgesic action via sigma-1 receptor antagonism.
Other Potential Therapeutic Areas
While the evidence for σ1 receptor antagonism is the most direct, the broader class of cyclopentapyridine and fused pyridine derivatives has been associated with a range of other biological activities, suggesting additional, albeit more speculative, therapeutic avenues for this compound.
-
Anti-inflammatory Activity: Several studies have reported anti-inflammatory properties for various thienopyridine and cyclopentapyridine derivatives. These compounds may exert their effects through the inhibition of inflammatory mediators.
-
Anticancer Activity: The fused pyridine scaffold is a common motif in a number of anticancer agents. Some cyclopentane-fused derivatives have shown antiproliferative activity against various tumor cell lines.
-
Antiviral and Fungicidal Activity: Recent research on 5-aryl-cyclopenta[c]pyridine derivatives has demonstrated their potential as antiviral (against tobacco mosaic virus) and fungicidal agents.
It is important to note that these activities have been observed in a diverse range of chemical structures, and dedicated studies would be required to determine if this compound possesses any of these properties.
Data Presentation: Quantitative Analysis of Analogous Compounds
The following table summarizes the in vitro binding affinities of the most potent 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as reported in the literature[1]. This data serves as a benchmark for the potential affinity of this compound.
| Compound ID | Structure | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| 33 | 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline | 15.6 | >2000 | >128 |
Experimental Protocols
To investigate the putative therapeutic targets of this compound, the following experimental protocols are recommended.
In Vitro Sigma-1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the sigma-1 receptor.
-
Objective: To calculate the inhibitory constant (Ki) of this compound for the σ1 receptor.
-
Materials:
-
Guinea pig brain homogenate (as a source of σ1 receptors).
-
Radioligand: (+)-[³H]-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a series of tubes, combine the guinea pig brain homogenate, (+)-[³H]-pentazocine, and either buffer, a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at a specified temperature and duration (e.g., 37°C for 150 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2. Workflow for in vitro sigma-1 receptor binding assay.
In Vivo Formalin Test for Analgesia
This protocol is a widely used model of tonic pain and is sensitive to various classes of analgesics.
-
Objective: To evaluate the anti-nociceptive effects of this compound.
-
Materials:
-
Rodent model (e.g., mice or rats).
-
Test compound: this compound, dissolved in a suitable vehicle.
-
Vehicle control.
-
Positive control (e.g., morphine).
-
Formalin solution (e.g., 5% in saline).
-
Observation chambers with mirrors for unobstructed viewing of the paws.
-
-
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Compare the nociceptive scores between the treatment groups and the vehicle control group to determine the analgesic effect.
-
Conclusion and Future Directions
While direct experimental data on the therapeutic targets of this compound is currently lacking, a strong rationale exists for its investigation as a sigma-1 (σ1) receptor antagonist. This hypothesis is built upon robust findings for structurally analogous compounds that have demonstrated high affinity for the σ1 receptor and significant analgesic properties in preclinical models.
Future research should prioritize the synthesis of this compound and its evaluation in σ1 receptor binding and functional assays. Positive results in these in vitro studies would warrant progression to in vivo models of pain to validate its therapeutic potential. Furthermore, broader screening against a panel of receptors and enzymes could uncover additional targets and therapeutic applications, such as in inflammation or oncology, consistent with the diverse bioactivities of the fused pyridine scaffold. The detailed protocols and comparative data provided in this guide offer a foundational framework for initiating such a drug discovery program.
References
An In-depth Technical Guide to the Solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in organic solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. This document summarizes the available information and provides a comprehensive protocol for the experimental determination of its solubility.
Introduction and Current State of Knowledge
This compound is a heterocyclic compound of interest in medicinal chemistry. A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available quantitative data regarding its solubility in common organic solvents. While synthesis procedures for analogous compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, often employ organic solvents for extraction and purification, specific solubility values (e.g., in mg/mL or mol/L) for the target alcohol are not documented.
Qualitative Solubility Profile
Based on its chemical structure, which features a polar hydroxyl group and a pyridine ring, this compound is expected to exhibit some solubility in polar organic solvents. The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[1] The use of solvents such as dichloromethane (CH₂Cl₂) and ethyl acetate in the workup and purification of related cyclopentapyridine derivatives indicates that these compounds are at least sparingly soluble in these media.[2] However, without experimental data, quantitative predictions remain speculative.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been published. The following table reflects this absence of data. Researchers are encouraged to determine this data experimentally using the protocol provided in the subsequent section.
| Organic Solvent | Chemical Formula | Solubility at 25°C (mg/mL) |
| Methanol | CH₃OH | Data Not Available |
| Ethanol | C₂H₅OH | Data Not Available |
| Acetone | C₃H₆O | Data Not Available |
| Acetonitrile | C₂H₃N | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available |
| Toluene | C₇H₈ | Data Not Available |
| Hexane | C₆H₁₄ | Data Not Available |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the widely accepted shake-flask method.[3][4]
4.1. Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. An excess is confirmed if solid material remains undissolved at the end of the equilibration period.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[4]
Step 2: Separation of Saturated Solution from Excess Solid
-
After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[4]
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[4]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent any undissolved particles from being included in the analysis.
Step 3: Quantification of Dissolved Compound The concentration of the dissolved compound in the filtered supernatant can be determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
A. Quantification by HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of peak area versus concentration.[5]
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve and then account for the dilution factor to determine the original solubility.
B. Quantification by UV-Vis Spectroscopy:
-
Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at the λmax. Ensure that the chosen wavelength does not have interference from the solvent.[4]
-
Plot a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[6]
-
Sample Analysis: Dilute the filtered supernatant as needed and measure its absorbance.
-
Calculate the concentration from the calibration curve and apply the dilution factor to find the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
While there is currently no published quantitative solubility data for this compound in organic solvents, this guide provides a robust and detailed experimental protocol based on the standard shake-flask method. By following this methodology, researchers in drug development and related fields can generate the necessary data to advance their work. The provided workflow and analytical procedures are fundamental for the physicochemical characterization of this and other novel chemical entities.
References
The Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. Its synthesis is intrinsically linked to its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and the foundational starting material, 2,3-cyclopentenopyridine. This technical guide provides an in-depth overview of the discovery and historical synthesis of this molecule, complete with detailed experimental protocols and quantitative data.
The journey to synthesizing this compound begins with the preparation of 2,3-cyclopentenopyridine, a compound first synthesized in the mid-20th century during explorations into polycyclic aromatic nitrogen heterocycles for potential pharmaceutical applications.[1] This key intermediate serves as the scaffold upon which the desired cyclopentanone ring is functionalized. Subsequent oxidation yields 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, which is then reduced to the target alcohol. While specific historical accounts of the discovery of the alcohol are not prominent in the literature, its synthesis is a logical and common transformation from the more extensively studied ketone.
Historical Synthesis and Discovery
The synthesis of the core structure of this compound can be traced back to the synthesis of its precursor, 2,3-cyclopentenopyridine (also known as 6,7-dihydro-5H-cyclopenta[b]pyridine). This compound was first prepared in the mid-20th century.[1] A modern and efficient method for the synthesis of 2,3-cyclopentenopyridine involves a gas-solid phase reaction using glycerol, cyclopentanone, and ammonia over a modified γ-alumina catalyst.[2]
The key step towards the synthesis of the target alcohol is the oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A significant advancement in this area is the use of a manganese-catalyzed oxidation reaction, which offers high yield and selectivity.[3][4]
The final step, the reduction of the ketone to the alcohol, is a standard transformation in organic synthesis. The use of reducing agents like sodium borohydride (NaBH₄) is a common and effective method for this conversion. While a specific seminal paper detailing the "discovery" of this compound is not readily apparent, its preparation from the corresponding ketone is a well-established chemical principle.
Key Synthetic Steps and Experimental Protocols
The synthesis of this compound can be conceptually broken down into two main stages: the oxidation of 2,3-cyclopentenopyridine to form the ketone, and the subsequent reduction of the ketone to the desired alcohol.
Stage 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
A highly efficient method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][4]
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and deionized water (2.5 mL).
-
While stirring, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).
-
Stir the reaction mixture at 25°C for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88% | [3] |
| Melting Point | 62-63°C | [3] |
Stage 2: Synthesis of this compound
The reduction of the ketone to the alcohol can be readily achieved using sodium borohydride in a suitable solvent like ethanol.
Experimental Protocol:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield the product.
Quantitative Data:
Note: As this is a standard, high-yielding reaction, the expected yield is typically greater than 90%. Specific quantitative data from a cited source for this exact transformation was not found in the literature search.
Reaction Workflows
The synthesis of this compound can be visualized as a two-step process.
Caption: Synthetic pathway to this compound.
Logical Relationship of Key Intermediates
The relationship between the starting material, the key intermediate, and the final product is a linear progression of chemical transformations.
Caption: Relationship of key compounds in the synthesis.
Conclusion
The synthesis of this compound is a multi-step process that relies on the foundational chemistry of its precursors. The historical development of the synthesis of 2,3-cyclopentenopyridine paved the way for the creation of more complex derivatives. Modern synthetic methods, such as manganese-catalyzed oxidation, have made the ketone intermediate readily accessible. The final reduction to the target alcohol is a straightforward and high-yielding reaction. This guide provides the essential historical context and detailed experimental protocols to aid researchers in the synthesis and further exploration of this and related compounds for potential applications in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Two-Step Synthesis Protocol for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides a detailed methodology for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine to yield the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This intermediate is then reduced to the target alcohol using sodium borohydride.
This protocol is intended for researchers, scientists, and drug development professionals with training in synthetic organic chemistry.
Synthesis Workflow
The overall synthetic pathway involves two sequential reactions: oxidation followed by reduction.
Figure 1. Workflow for the synthesis of this compound.
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This procedure details the direct oxidation of the CH₂ group adjacent to the pyridine ring of 2,3-Cyclopentenopyridine.[1][2]
Experimental Protocol
-
Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and 2.5 mL of water.
-
Addition of Oxidant: Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the flask.
-
Reaction: Stir the resulting mixture at 25°C for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to yield the pure product.[1]
Quantitative Data for Intermediate
The following table summarizes the characterization data for the synthesized intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1]
| Parameter | Value |
| Yield | 88% |
| Appearance | Off-white solid |
| Melting Point | 62-63°C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 |
| HRMS (ESI) [M+H]⁺ | Calculated: 134.0606, Found: 134.0598 |
Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol describes the reduction of the ketone intermediate to the target secondary alcohol, this compound, using sodium borohydride.[3][4][5]
Experimental Protocol
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in 10-15 mL of ethanol. Stir the solution until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (0.5 mmol) to the solution in small portions. Note: One mole of NaBH₄ can, in principle, reduce four moles of ketone; using a slight excess of the ketone is common practice.[3]
-
Reaction: Allow the reaction to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone spot disappears.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ~5 mL of water.
-
Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, the crude alcohol can be purified by recrystallization or flash column chromatography.
Expected Outcome
The reduction of a ketone with sodium borohydride is typically a high-yielding reaction. The final product, this compound, is expected to be a solid or oil, the purity of which can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Borohydride reduction of a ketone [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol. This heterocyclic scaffold serves as a valuable starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a "privileged" scaffold in medicinal chemistry. Its rigid, bicyclic structure and the presence of a pyridine ring allow for specific interactions with biological targets, making it an attractive framework for the design of potent and selective inhibitors. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and related fused pyridine systems have shown significant promise, particularly as kinase inhibitors for oncology.
This document outlines the synthesis of this compound from its ketone precursor and provides representative protocols for its derivatization to explore its potential in drug discovery.
Synthesis of this compound
The synthesis of the target alcohol is typically achieved through a two-step process starting from 2,3-cyclopentenopyridine. The first step involves the oxidation of the benzylic position to the corresponding ketone, followed by reduction to the desired alcohol.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Precursor)
A manganese-catalyzed oxidation provides an efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2]
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).
-
Stir the mixture at 25°C.
-
Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at 25°C for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting residue by flash column chromatography (ethyl acetate/petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction to this compound
A standard reduction of the ketone using a mild reducing agent like sodium borohydride yields the target alcohol.
Representative Experimental Protocol:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to yield this compound, which can be further purified by chromatography if necessary.
Medicinal Chemistry Applications: Kinase Inhibition
Fused pyridine scaffolds, such as pyrazolopyridines and thienopyridines, are well-established as "hinge-binding" motifs in kinase inhibitors. These scaffolds can mimic the adenine portion of ATP, allowing them to bind to the ATP-binding site of kinases. The this compound scaffold can be similarly exploited to develop novel kinase inhibitors. The hydroxyl group provides a convenient handle for further derivatization to achieve potency and selectivity.
Proposed Derivatization Strategies
The hydroxyl group of this compound can be derivatized through various standard organic reactions to generate a library of compounds for screening.
Representative Protocol for Etherification:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Quantitative data from biological assays should be summarized for clear comparison of structure-activity relationships (SAR). While specific data for derivatives of this compound is not currently available in the public domain, the following table provides a template for presenting such data.
| Compound ID | R-Group | Target Kinase | IC₅₀ (nM) |
| 1 (Alcohol) | -OH | Kinase X | >10,000 |
| 2a | -OCH₃ | Kinase X | 8,500 |
| 2b | -OBn | Kinase X | 1,200 |
| 2c | -O(4-Cl-Ph) | Kinase X | 450 |
| 2d | -O(3,5-diMeO-Ph) | Kinase X | 250 |
Visualizations
Synthetic Workflow
Representative Kinase Signaling Pathway
Derivatives of this compound could potentially target various protein kinases involved in cancer cell signaling, such as those in the MAPK/ERK pathway.
References
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol as a Versatile Precursor for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The fused pyridine and cyclopentane ring system serves as a valuable scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1] This document provides detailed protocols for the synthesis of a key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, its subsequent reduction to this compound, and outlines its application as a precursor for generating diverse compound libraries.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
A direct and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine analogues.[2][3] This approach offers high yields and excellent chemoselectivity under mild conditions.
Experimental Protocol: Manganese-Catalyzed Oxidation
General Procedure A: [2]
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Quantitative Data for Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
| Compound | Starting Material | Yield (%) | Physical State | Melting Point (°C) |
| 2a | 2,3-Cyclopentenopyridine | 88 | Off-white solid | 62-63 |
| 2b | 6-Methyl-2,3-cyclopentenopyridine | 77 | Colorless solid | 208-212 |
| 2d | 7-Chloro-2,3-cyclopentenopyridine | 83 | N/A | N/A |
| 2f | 6-Ethoxycarbonyl-2,3-cyclopentenopyridine | 81 | White solid | 161-162 |
| 2g | 6-Butoxycarbonyl-2,3-cyclopentenopyridine | 73 | Colorless oil | N/A |
Data sourced from Ren et al., 2015.[2]
Synthesis of this compound
The target precursor, this compound, can be readily synthesized by the reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Experimental Protocol: Reduction of Ketone to Alcohol
General Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. Further purification can be performed by column chromatography if necessary.
Application of this compound as a Precursor
This compound is a versatile precursor for generating a library of novel compounds through various synthetic transformations. The hydroxyl group can be a handle for substitution or elimination reactions, and the pyridine ring can undergo further functionalization.
Potential Synthetic Transformations:
-
Etherification: The hydroxyl group can be alkylated or arylated to introduce diverse side chains.
-
Esterification: Reaction with carboxylic acids or their derivatives can lead to a range of esters with potential biological activities.
-
Dehydration: Elimination of the hydroxyl group can generate the corresponding cyclopentadiene derivative, which can be used in cycloaddition reactions.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to allow for substitution with various nucleophiles.
-
Oxidation: While the starting material is formed by reduction, specific oxidation back to the ketone is a key transformation.
-
Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized, or the ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the existing substituents.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Potential synthetic transformations from the precursor.
Synthesis of Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
The core scaffold can be further elaborated to synthesize highly functionalized derivatives, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, which have shown potential as corrosion inhibitors.[4][5]
Experimental Protocol: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles[4][5]
General Procedure:
-
A mixture of the appropriate 2,5-diarylidenecyclopentanone (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol) is prepared.
-
The corresponding alcohol (ethanol or methanol) is used as the solvent.
-
The reaction mixture is refluxed at 80°C for 1-2 hours.
-
The product is isolated by filtration and recrystallization to yield the highly pure compound.
Quantitative Data for Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
| Compound | Yield (%) | Physical State | Melting Point (°C) |
| CAPD-1 | 77 | Gray crystal | 149-151 |
| CAPD-3 | 82 | White crystal | 180-181 |
| CAPD-4 | 75 | Yellow crystal | 160-161 |
Data sourced from Khalaf et al., 2022.[4][5]
Caption: Workflow for substituted derivative synthesis.
References
- 1. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol via Automated Flash Column Chromatography
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic alcohol of interest in medicinal chemistry and drug development. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Efficient purification is crucial to obtain the compound at the high purity level required for subsequent applications. This application note details a robust protocol for the purification of this compound using automated flash column chromatography with a silica gel stationary phase.
While specific experimental data for the purification of this compound is not widely published, a reliable method can be extrapolated from the established purification protocols of its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2][3] Alcohols are generally more polar than their corresponding ketones and thus require a more polar mobile phase for elution from a polar stationary phase like silica gel.[4] This protocol has been optimized to account for this increased polarity, ensuring effective separation and high purity of the final product.
Instrumentation and Consumables
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column (200-300 mesh)
-
UV-Vis Detector
-
Fraction Collector
-
Rotary Evaporator
-
Analytical Balance
-
Glassware (flasks, beakers, vials)
-
Solvents: Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Experimental Protocol
1. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane.
-
If the crude product is not fully soluble, it can be dry-loaded. To do this, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
2. Thin Layer Chromatography (TLC) Analysis
Before performing the flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.[5]
-
Spot the crude mixture onto a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., different ratios of Hexane:EtOAc).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, this compound, and good separation from impurities.
3. Flash Column Chromatography
-
Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 80:20 Hexane:EtOAc) until a stable baseline is observed on the detector.
-
Sample Loading:
-
Liquid Loading: Carefully load the dissolved sample onto the top of the column.
-
Solid Loading: Carefully transfer the silica gel with the adsorbed crude product to the top of the column.
-
-
Elution: Begin the elution with the initial mobile phase. A linear gradient is recommended to ensure good separation. For example, a gradient from 20% to 60% Ethyl Acetate in Hexane over 20 column volumes can be effective.
-
Fraction Collection: Collect fractions based on the UV detector signal. The target compound, this compound, is expected to elute at a higher concentration of the polar solvent (EtOAc) compared to its ketone precursor.
-
Monitoring: Monitor the separation in real-time using the UV detector.
4. Post-Purification Analysis
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or HPLC.
Data Presentation
The following table summarizes the recommended parameters for the purification of this compound. These are suggested starting points and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from 20% to 60% EtOAc is a good starting point. |
| TLC Rf of Product | ~0.25 - 0.35 | In the optimized mobile phase for the column. |
| Detection | UV at 254 nm | The pyridine ring is UV active. |
| Expected Purity | >95% | Dependent on the crude mixture and optimization. |
| Expected Yield | Variable | Dependent on the reaction efficiency and purification losses. |
Workflow Diagram
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the NMR Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Due to the limited availability of published experimental NMR data for this specific alcohol, this document presents the detailed NMR characterization of its direct precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. Following the experimental data for the ketone, a detailed projection of the expected NMR spectra for the target alcohol, this compound, is provided. This includes anticipated changes in chemical shifts and signal multiplicities upon the reduction of the carbonyl group.
Part 1: Experimental NMR Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The following section details the experimental protocol and presents the ¹H and ¹³C NMR data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a key synthetic intermediate.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: Room Temperature
-
¹H NMR Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30-45°
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
The quantitative ¹H and ¹³C NMR data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one are summarized in the tables below.[1]
Table 1: ¹H NMR Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.82-8.77 | m | - | 1H | H-2 |
| 8.00 | d | 7.7 | 1H | H-4 |
| 7.34-7.28 | m | - | 1H | H-3 |
| 3.27 | dd | 8.0, 4.0 | 2H | H-7 |
| 2.81-2.74 | m | - | 2H | H-6 |
Table 2: ¹³C NMR Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (101 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 204.88 | C-5 (C=O) |
| 174.36 | C-4a |
| 155.72 | C-7a |
| 131.91 | C-4 |
| 130.33 | C-2 |
| 122.47 | C-3 |
| 35.78 | C-7 |
| 28.73 | C-6 |
Part 2: Predicted NMR Characterization of this compound
This section provides a predictive analysis of the ¹H and ¹³C NMR spectra for this compound, based on the reduction of the ketone.
The reduction of the carbonyl group at C-5 to a hydroxyl group will induce significant and predictable changes in both the ¹H and ¹³C NMR spectra.
-
¹H NMR: The most notable changes will be the appearance of a new signal for the hydroxyl proton (-OH) and the upfield shift of the proton at C-5 (now a carbinol proton, H-C-OH). The signals for the adjacent methylene groups (H-6 and H-7) will also experience a shift and potentially a change in multiplicity due to the new chiral center at C-5.
-
¹³C NMR: The characteristic downfield signal of the carbonyl carbon (C=O) at ~205 ppm will disappear. A new signal for the carbon bearing the hydroxyl group (C-OH) is expected to appear in the range of 60-80 ppm. The signals for the adjacent carbons (C-4a, C-6, and C-7a) will also shift upfield.
Table 3: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration | Assignment |
| ~8.5 | d | ~4.0-5.0 | 1H | H-2 |
| ~7.6 | d | ~7.0-8.0 | 1H | H-4 |
| ~7.2 | dd | ~7.0, 5.0 | 1H | H-3 |
| ~5.2 | t or dd | ~6.0-8.0 | 1H | H-5 |
| ~3.0-3.2 | m | - | 2H | H-7 |
| ~2.0-2.5 | m | - | 2H | H-6 |
| Variable (broad s) | s | - | 1H | OH |
Table 4: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4a |
| ~150 | C-7a |
| ~148 | C-2 |
| ~135 | C-4 |
| ~121 | C-3 |
| ~70-75 | C-5 (C-OH) |
| ~35-40 | C-7 |
| ~30-35 | C-6 |
Visualizations
References
Application Note: Mass Spectrometry Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. The methodology outlined is suitable for the identification and structural elucidation of this and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (C₈H₉NO, Exact Mass: 135.0684) is a pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of this molecule is crucial for its development and application. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through fragmentation analysis. This note details a gas chromatography-mass spectrometry (GC-MS) method using electron ionization (EI) for the analysis of this compound.
Predicted Fragmentation Pathway
The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion (M⁺˙) will be observed at an m/z of 135. Key fragmentation pathways are predicted to involve the loss of a hydrogen atom, a water molecule, and subsequent cleavages of the cyclopentanol and pyridine rings.
A primary fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 117. Alpha-cleavage adjacent to the hydroxyl group can lead to the loss of a C₄H₅ radical, yielding a fragment at m/z 82. Further fragmentation of the pyridine ring from the m/z 117 ion can occur via the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine derivatives, to produce a fragment at m/z 90.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.
Data Presentation
The following table summarizes the predicted key fragment ions for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | - |
| 134 | [C₈H₈NO]⁺ | H˙ |
| 117 | [C₈H₇N]⁺˙ | H₂O |
| 106 | [C₇H₆N]⁺ | CHO |
| 90 | [C₆H₆]⁺˙ | HCN from m/z 117 |
| 78 | [C₅H₄N]⁺ | C₃H₅O |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Hypothetical Fragmentation)
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The proposed GC-MS method with electron ionization is a robust technique for the identification and structural characterization of this compound. The predicted fragmentation patterns and the provided experimental parameters will serve as a valuable resource for researchers working with this and related heterocyclic molecules.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: Application Notes and Protocols
This document provides detailed experimental procedures for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process involving the oxidation of 2,3-Cyclopentenopyridine to the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its reduction to the target alcohol.
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The first step involves the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine. This method offers high yield and chemoselectivity under mild reaction conditions.[1][2][3]
Experimental Protocol
A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and 2.5 mL of water. To this mixture, tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) is added, and the reaction is stirred at 25°C for 24 hours.[1] Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3-Cyclopentenopyridine | [1] |
| Catalyst | Mn(OTf)₂ | [1][2][3] |
| Oxidant | t-BuOOH (65% in H₂O) | [1][2][3] |
| Solvent | Water | [1][2][3] |
| Temperature | 25°C | [1][2][3] |
| Reaction Time | 24 hours | [1] |
| Yield | 88% | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 62-63°C | [1] |
Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound
The second step involves the reduction of the ketone intermediate to the target alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[4][5]
Experimental Protocol
In a round-bottom flask, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) is dissolved in methanol (10 mL). The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes, and the reaction mixture is stirred at 0°C for 1 hour. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reagents and Conditions
| Parameter | Value |
| Starting Material | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 hour |
| Work-up | Aqueous quench and extraction |
Synthetic Workflow
The overall synthetic pathway from the starting material to the final product is illustrated in the following workflow diagram.
Caption: Two-step synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its structural analogs represent a class of heterocyclic compounds with potential therapeutic applications. While specific biological data for this compound is not extensively documented in publicly available literature, structurally related compounds, such as dihydroisothiazolopyridinones, have demonstrated significant anti-mitotic and cytotoxic activities. These related compounds are known to interfere with microtubule dynamics, a critical process for cell division, making them promising candidates for anti-cancer drug development.
These application notes provide a representative in vitro protocol for evaluating the cytotoxic potential of this compound against a human cancer cell line. The described MTS assay is a robust and widely used colorimetric method for assessing cell viability. The hypothetical signaling pathway and experimental workflow are based on the known mechanism of microtubule-destabilizing agents.
Potential Mechanism of Action: Microtubule Destabilization
It is hypothesized that this compound may act as a microtubule-destabilizing agent. By binding to tubulin, the compound could inhibit microtubule polymerization. This disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Figure 1: Hypothetical signaling pathway for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay using MTS
This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a human lung carcinoma cell line, A549.
Materials and Reagents:
-
This compound
-
A549 human lung carcinoma cell line
-
F-12K Medium (or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Vincristine (positive control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear, flat-bottom cell culture plates
-
Sterile cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Figure 2: Experimental workflow for the MTS cytotoxicity assay.
Procedure:
-
Cell Culture:
-
Culture A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer.
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Prepare dilutions for the positive control (Vincristine) in a similar manner (e.g., 1, 10, 50, 100, 500 nM).
-
Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Data Presentation
The following table presents representative data that could be obtained from the described MTS assay.
| Compound | Cell Line | Incubation Time (h) | IC50 Value |
| This compound | A549 | 72 | 5.2 µM (Hypothetical) |
| Vincristine (Positive Control) | A549 | 72 | 25 nM (Typical) |
Disclaimer: The protocol and data presented are representative and based on the known activities of structurally related compounds. Researchers should optimize the assay conditions for their specific experimental setup.
Application Notes and Protocols: Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis, derivatization, and biological evaluation of compounds based on the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold. The central intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, serves as a versatile starting point for creating a library of analogs for screening in various bioassays. The protocols outlined below are based on established chemical principles and published data on related compounds, offering a strategic approach to discovering novel bioactive agents.
Introduction
The 6,7-Dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties.[1][2][3][4][5] The functionalization of this core, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details the synthesis of the key alcohol intermediate and proposes several derivatization strategies to generate a library of compounds for biological screening.
Synthesis of the Core Intermediate: this compound
The synthesis of the target alcohol begins with the preparation of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[6][7]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).
-
Stir the mixture at 25°C and add t-BuOOH (2.5 mmol, 65% in H₂O).
-
Continue stirring at 25°C for 24 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[6]
Protocol: Reduction to this compound
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Derivatization of this compound
The hydroxyl group of the core intermediate is a key handle for derivatization. Ester and ether linkages are common and synthetically accessible modifications.
General Protocol: Esterification
Materials:
-
This compound
-
Desired carboxylic acid (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol), the desired carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).
-
Add DCC (1.2 mmol) or EDC (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
General Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Desired alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Bioassay Screening Strategy
Based on the reported activities of structurally related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives, a tiered screening approach is recommended.
Caption: Experimental workflow for synthesis, screening, and optimization.
Primary Bioassays
The initial screening should focus on a broad range of activities reported for this class of compounds.
-
Antimicrobial Assays: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger). A standard broth microdilution or disk diffusion assay can be used to identify initial hits.
-
Antiviral Assays: The Tobacco Mosaic Virus (TMV) is a validated target for related compounds.[2][3][5] Assays to determine protective, curative, and inactivation effects can be performed on host plants. Alternatively, screening against other viruses of interest can be conducted using appropriate cell-based assays.
-
Insecticidal Assays: Larvicidal assays against common agricultural pests such as Plutella xylostella (diamondback moth) can be performed.[2][3]
Secondary and Tertiary Bioassays
Promising candidates from the primary screen should be subjected to more quantitative and in-depth analysis.
-
Determination of Minimum Inhibitory Concentration (MIC) and IC₅₀/EC₅₀: Quantify the potency of active compounds in antimicrobial and antiviral assays, respectively.
-
Cytotoxicity Assays: Evaluate the toxicity of the compounds against mammalian cell lines (e.g., HEK293, HepG2) to determine a therapeutic window.
-
Mechanism of Action Studies: For highly potent compounds, further studies can be designed to elucidate the mechanism of action, such as enzyme inhibition assays or molecular docking studies.
Data Presentation
Quantitative data from the bioassays should be tabulated for clear comparison and SAR analysis. The following tables are representative examples based on published data for analogous compounds.
Table 1: Representative Antimicrobial Activity Data
| Compound ID | R-group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| D-01 | -COCH₃ | 32 | 64 | 128 |
| D-02 | -COC₆H₅ | 16 | 32 | 64 |
| D-03 | -CH₂C₆H₅ | 8 | 16 | 32 |
| D-04 | -CH₃ | 64 | >128 | >128 |
| Control | Ampicillin | 2 | 4 | N/A |
| Control | Fluconazole | N/A | N/A | 8 |
Table 2: Representative Anti-TMV Activity Data (@ 500 µg/mL) [2][3]
| Compound ID | R-group | Protective Effect (%) | Curative Effect (%) | Inactivation Effect (%) |
| D-01 | -COCH₃ | 45.2 ± 3.1 | 40.5 ± 2.8 | 48.7 ± 3.5 |
| D-02 | -COC₆H₅ | 51.5 ± 2.7 | 41.2 ± 4.3 | 49.0 ± 0.8 |
| D-03 | -CH₂C₆H₅ | 53.8 ± 2.8 | 50.7 ± 3.6 | 51.1 ± 1.9 |
| D-04 | -CH₃ | 35.1 ± 4.2 | 30.8 ± 3.9 | 38.4 ± 4.1 |
| Control | Ribavirin | 55.6 ± 3.4 | 52.3 ± 2.9 | 54.1 ± 3.0 |
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization and biological testing will enable the elucidation of SAR.
Caption: Logical relationship for SAR analysis.
Key questions to address during SAR analysis include:
-
How does the nature of the ester or ether substituent (e.g., aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups) affect potency and selectivity?
-
Are there specific steric or electronic requirements for optimal activity?
-
Does the modification at the 5-position influence the cytotoxicity profile?
By systematically applying the synthetic and screening protocols outlined in these application notes, researchers can efficiently explore the chemical space around the this compound scaffold and identify novel candidates for further drug development.
References
- 1. Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. resource.aminer.org [resource.aminer.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the large-scale synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a valuable building block in medicinal chemistry. The synthesis is based on the oxidation of 2,3-cyclopentenopyridine to the intermediate ketone, followed by its reduction to the target alcohol.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. Its rigid, bicyclic structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system[1]. The precursor, 2,3-cyclopentenopyridine, is a known intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome[2][3]. The synthetic route detailed below is robust, scalable, and utilizes readily available reagents, making it suitable for industrial applications.
Synthetic Pathway Overview
The synthesis of this compound is achieved in two main steps starting from 2,3-cyclopentenopyridine:
-
Oxidation: Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Reduction: Selective reduction of the ketone functionality of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding alcohol, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a manganese-catalyzed oxidation procedure and has been scaled for larger quantities[4][5].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 2,3-Cyclopentenopyridine | 119.16 | 0.25 | 29.79 g |
| Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) | 353.06 | 0.00125 | 0.44 g |
| tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) | 90.12 | 1.25 | 173.3 mL |
| Water (H₂O) | 18.02 | - | 1.25 L |
| Ethyl acetate | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a 2 L round-bottom flask equipped with a mechanical stirrer, add 2,3-cyclopentenopyridine (0.25 mol).
-
Add manganese(II) trifluoromethanesulfonate (0.00125 mol) and water (1.25 L).
-
Stir the mixture vigorously to ensure proper mixing.
-
Slowly add tert-butyl hydroperoxide (1.25 mol, 65% in H₂O) to the reaction mixture at room temperature (25 °C).
-
Continue stirring the reaction mixture at 25 °C for 72 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure ketone.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Yield | 88% | [4][6] |
| Physical State | Off-white solid | [4][6] |
| Melting Point | 62-63 °C | [4][6] |
Step 2: Large-Scale Synthesis of this compound
This protocol is a general procedure for the reduction of ketones to alcohols using sodium borohydride, a method known for its mildness and selectivity, making it suitable for substrates containing a pyridine ring[7][8][9][10].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 133.15 | 0.22 | 29.29 g |
| Sodium borohydride (NaBH₄) | 37.83 | 0.066 | 2.5 g |
| Methanol | 32.04 | - | 500 mL |
| Deionized Water | 18.02 | - | As needed |
| Ethyl acetate | - | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (0.22 mol) in methanol (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.066 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (100 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Quantitative Data (Step 2):
| Parameter | Value |
| Yield | >95% (Typical for NaBH₄ reductions) |
| Physical State | Solid |
Logical Workflow for Experimental Procedures
Caption: Detailed experimental workflow for the two-step synthesis.
Concluding Remarks
The described two-step synthesis provides an efficient and scalable route to this compound. The protocols are straightforward and utilize common laboratory reagents and techniques. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical industry. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.
References
- 1. (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol [myskinrecipes.com]
- 2. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Kinase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine and fused-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. The rigid, bicyclic structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-ol presents a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel kinase inhibitors. While direct inhibitory activity of this specific molecule is not extensively documented in current literature, its structural similarity to known kinase inhibitor cores, such as those targeting Aurora and RIPK1 kinases, suggests its potential as a valuable scaffold for inhibitor development.
These application notes provide a hypothetical framework and detailed protocols for evaluating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its derivatives as potential kinase inhibitors, using Aurora B Kinase as an illustrative target. The methodologies described herein are standard in the field and can be adapted for screening against other kinases.
Hypothetical Kinase Inhibition Data
The following table summarizes hypothetical quantitative data for this compound and two notional derivatives against a panel of kinases. This data is for illustrative purposes to guide researchers in structuring their experimental findings.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Ki (nM) | Cell-based Activity (EC50, µM) |
| 1 | This compound | Aurora B | 1,200 | 850 | > 50 |
| 1a | (Hypothetical Derivative 1) | Aurora B | 75 | 50 | 1.2 |
| 1b | (Hypothetical Derivative 2) | Aurora B | 25 | 15 | 0.4 |
| 1 | This compound | RIPK1 | > 10,000 | - | > 50 |
| 1a | (Hypothetical Derivative 1) | RIPK1 | 5,200 | - | 25 |
| 1b | (Hypothetical Derivative 2) | RIPK1 | 2,100 | - | 10 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Aurora B)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Test compound (this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Prepare a kinase reaction mixture containing Aurora B kinase and the substrate in the kinase assay buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound in a cancer cell line known to be sensitive to Aurora B inhibition (e.g., HCT116).
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent
-
96-well clear bottom white plates
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control and determine the EC50 value.
Visualizations
Caption: Experimental workflow for kinase inhibitor evaluation.
Caption: Simplified Aurora B kinase signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A common and efficient method for this is the direct oxidation of 2,3-cyclopentenopyridine.[1] Subsequently, the ketone is reduced to the desired alcohol. An alternative route involves a multi-step synthesis starting from cyclopentanone and benzylamine.[2]
Q2: What is a recommended catalyst and oxidant for the oxidation of 2,3-cyclopentenopyridine?
A2: A recommended catalytic system is Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant.[1] This system has been shown to provide high yields and excellent chemoselectivity in water at room temperature.[1]
Q3: What are suitable reducing agents for converting 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding alcohol?
A3: Standard reducing agents for converting ketones to alcohols can be employed. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a mild and effective choice. For potentially higher yields or different stereoselectivity, other reagents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as tetrahydrofuran (THF) can be used, although with greater caution due to its higher reactivity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the oxidation and reduction steps can be monitored by thin-layer chromatography (TLC). For the oxidation of 2,3-cyclopentenopyridine, the disappearance of the starting material and the appearance of the more polar ketone product (which will have a lower Rf value) can be observed. Similarly, for the reduction, the consumption of the ketone and the formation of the even more polar alcohol product can be tracked. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Problem 1: Low or No Yield of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one during Oxidation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Mn(OTf)2 is of high purity and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the catalyst if necessary. |
| Degraded Oxidant | Use a fresh bottle of t-BuOOH. The concentration of commercially available t-BuOOH can decrease over time. It is advisable to titrate the t-BuOOH solution to determine its exact concentration before use. |
| Incorrect Reaction Temperature | While the manganese-catalyzed oxidation is reported to proceed at 25°C, some variations in laboratory conditions might require slight optimization.[1] Try running the reaction at a slightly elevated temperature (e.g., 30-40°C) and monitor the progress by TLC. |
| Presence of Impurities in Starting Material | Purify the 2,3-cyclopentenopyridine starting material by distillation or column chromatography to remove any impurities that might be interfering with the catalyst. |
| Insufficient Reaction Time | The reported reaction time is 24 hours.[3] If TLC analysis shows incomplete conversion, extend the reaction time and continue monitoring. |
Problem 2: Incomplete Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH4). Typically, 1.5 to 2 equivalents are used. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C) or performing the reaction at reflux, depending on the solvent's boiling point. |
| Deactivated Reducing Agent | Sodium borohydride can decompose in the presence of moisture. Use freshly opened NaBH4 and ensure the reaction solvent is dry. |
| Steric Hindrance | While unlikely to be a major issue for this substrate, if incomplete reduction persists, consider using a more powerful reducing agent like LiAlH4. Note that LiAlH4 requires strictly anhydrous conditions and careful handling. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-oxidation (during ketone synthesis) | While the reported method shows high chemoselectivity, over-oxidation is a potential issue.[1] Ensure the reaction temperature is controlled and consider reducing the amount of oxidant. |
| Formation of Dimerization or Polymerization Products | This can occur if the reaction concentration is too high. Try running the reaction under more dilute conditions. |
| Side Reactions during Reduction | If using a very reactive reducing agent like LiAlH4, other functional groups could potentially be reduced. As the substrate only contains the pyridine ring and the ketone, this is less of a concern. However, ensure the work-up procedure is followed carefully to quench the excess reagent. |
Experimental Protocols
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a manganese-catalyzed oxidation method.[1][3]
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol).
-
Add Mn(OTf)2 (0.0025 mmol).
-
Add t-BuOOH (65% in H2O, 2.5 mmol).
-
Add H2O (2.5 mL).
-
Stir the mixture at 25°C for 24 hours.
-
Monitor the reaction by TLC (Ethyl acetate/Petroleum ether = 1:5 to 1:1).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the title compound.
Synthesis of this compound
This is a general protocol for the reduction of the ketone.
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ketone is completely consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Data Presentation
Table 1: Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine [3]
| Parameter | Value |
| Substrate | 2,3-Cyclopentenopyridine |
| Catalyst | Mn(OTf)2 |
| Oxidant | t-BuOOH (65% in H2O) |
| Solvent | H2O |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 88% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
troubleshooting side products in 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
Oxidation: The synthesis starts with the oxidation of 2,3-Cyclopentenopyridine to the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A common method for this step is manganese-catalyzed oxidation.
-
Reduction: The ketone intermediate is then reduced to the desired secondary alcohol, this compound. This is typically achieved using a mild reducing agent like sodium borohydride.
Q2: What are the potential side products in the synthesis of the ketone intermediate (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one)?
The primary side product of concern during the oxidation of 2,3-Cyclopentenopyridine is the corresponding N-oxide .[1] This occurs when the nitrogen atom of the pyridine ring is oxidized. The formation of the N-oxide can be influenced by the choice of oxidant and reaction conditions.
Q3: I am having trouble with the reduction of the ketone to the alcohol. What are some common issues?
Common issues during the reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one include:
-
Incomplete reaction: This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.
-
Over-reduction: While less common with mild reducing agents like sodium borohydride, stronger reducing agents or harsh reaction conditions (e.g., catalytic hydrogenation at high pressure and temperature) could potentially lead to the reduction of the pyridine ring.
-
Difficult product isolation: The work-up procedure is critical for isolating the final alcohol product. The solubility of the product and byproducts in the chosen solvents will affect the efficiency of the extraction and purification steps.
Q4: How can I purify the final product, this compound?
Purification of the final alcohol can typically be achieved through the following methods:
-
Extraction: After quenching the reduction reaction, an extractive work-up is necessary to separate the product from inorganic salts and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired alcohol from any unreacted ketone and other non-polar side products. A solvent system such as ethyl acetate/petroleum ether can be employed.[1]
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
Troubleshooting Guides
Problem 1: Low yield of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (ketone intermediate)
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | Monitor the reaction progress using TLC. If the starting material (2,3-Cyclopentenopyridine) is still present, consider extending the reaction time or adding a small additional portion of the oxidant. |
| Formation of N-oxide Side Product | Use a selective oxidation system. The manganese-catalyzed oxidation with t-BuOOH is reported to have good chemoselectivity.[1] Avoid overly harsh oxidizing agents that are known to readily form N-oxides. |
| Suboptimal Reaction Conditions | Ensure the reaction is performed at the recommended temperature. For the manganese-catalyzed oxidation, this is typically 25°C.[1] |
| Issues with Catalyst Activity | Use a fresh and high-purity catalyst. The quality of the Mn(OTf)2 can impact the reaction efficiency. |
Problem 2: Presence of significant impurities after the reduction to this compound
| Possible Cause | Suggested Solution |
| Unreacted Ketone | Ensure complete reduction by monitoring the reaction with TLC. If necessary, add more reducing agent in small portions. Be cautious not to add a large excess, which can complicate the work-up. |
| Formation of Borate Esters | During the work-up of a sodium borohydride reduction, ensure proper hydrolysis of the intermediate borate ester. This is typically achieved by adding water or a dilute acid. |
| Over-reduction of Pyridine Ring | This is unlikely with NaBH4 but could be a concern with more powerful reducing agents or catalytic hydrogenation. If suspected, use a milder reducing agent and carefully control the reaction conditions. |
| Contamination from Solvents or Reagents | Use pure, dry solvents and high-quality reagents to avoid introducing impurities. |
Experimental Protocols
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a manganese-catalyzed oxidation procedure.[1]
Materials:
-
2,3-Cyclopentenopyridine
-
Mn(OTf)2
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O)
-
Water (H2O)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).
-
Stir the mixture at 25°C.
-
Slowly add t-BuOOH (2.5 mmol, 65% in H2O) to the flask.
-
Continue stirring at 25°C for 24 hours. Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing to 1:1).
Expected Yield: ~88%[1]
Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound
This is a general procedure for the reduction of a ketone with sodium borohydride.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH4)
-
Water (H2O)
-
Ethyl acetate or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 mmol) in small portions.
-
Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (5 mL).
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. The primary focus is on the high-yield synthesis of the precursor ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, via manganese-catalyzed oxidation, followed by its reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthetic route to this compound?
A1: A highly effective and contemporary method involves a two-step process. The first step is the direct oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using a manganese catalyst.[1][2] This intermediate ketone is then reduced to the target alcohol, this compound.
Q2: I am experiencing low yields in the manganese-catalyzed oxidation step. What are the likely causes?
A2: Low yields in this step can often be attributed to several factors:
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Catalyst Quality: The activity of the Mn(OTf)2 catalyst is crucial. Ensure it is of high purity and has been stored under anhydrous conditions.
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Oxidant Decomposition: The oxidant, tert-Butyl hydroperoxide (t-BuOOH), can degrade over time. Use a fresh, properly titrated solution.
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Reaction Temperature: The reaction is typically run at room temperature (25°C). Significant deviations can affect catalyst activity and selectivity.[2]
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Improper Work-up: Incomplete extraction of the product or loss during purification can lead to lower isolated yields.
Q3: Are there alternative synthetic strategies available?
A3: Yes, other routes have been reported, although they may involve more steps or result in lower overall yields. One such method starts from cyclopentanone and benzylamine, proceeding through a Vilsmeier cyclization reaction to form a related chloro-derivative, which would require further steps to reach the target compound.[3] Another approach involves the reductive cyclization and aromatization of 3-(2-Oxocyclopentyl)-propanenitrile.[4]
Q4: How can I monitor the progress of the oxidation reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 2,3-cyclopentenopyridine, will diminish as a new, more polar spot for the product ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, appears.
Q5: What are the recommended conditions for the reduction of the ketone to the alcohol?
A5: Standard reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol) are effective for this transformation. The reaction is typically rapid at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Conversion of Starting Material in the Oxidation Step
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of Mn(OTf)2 from a reliable supplier. Ensure it has been stored in a desiccator. |
| Degraded Oxidant | Use a new bottle of t-BuOOH (65% in water is reported to be effective).[2] Verify its concentration via titration if possible. |
| Insufficient Reaction Time | While the reaction is typically complete within 24 hours, monitor by TLC and extend the reaction time if necessary.[1] |
| Incorrect Solvent | The reaction has been shown to work well in water.[2] Using other solvents may require re-optimization of the reaction conditions. |
Problem 2: Formation of Multiple Byproducts in the Oxidation Step
| Potential Cause | Suggested Solution |
| Over-oxidation | Reduce the amount of t-BuOOH slightly. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Impure Starting Material | Purify the 2,3-cyclopentenopyridine starting material by distillation or column chromatography before use. |
| Reaction Temperature Too High | Maintain the reaction temperature at 25°C using a water bath if necessary to prevent exothermic runaway or side reactions. |
Problem 3: Difficulty in Isolating the Product (Ketone or Alcohol)
| Potential Cause | Suggested Solution |
| Inefficient Extraction | After the oxidation reaction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate (3x).[1] For the alcohol, ensure the reaction is quenched and the pH is adjusted before extraction. |
| Emulsion Formation during Work-up | Add a small amount of brine to the aqueous layer to help break up any emulsions that form during extraction. |
| Product Loss on Silica Gel | The pyridine nitrogen can interact strongly with silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent during column chromatography. |
Experimental Protocols
Key Experiment 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1][2]
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To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol).
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Add Mn(OTf)2 (0.0025 mmol).
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Add water (2.5 mL).
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Add t-BuOOH (2.5 mmol, 65% in H2O).
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Stir the mixture at 25°C for 24 hours.
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Monitor the reaction by TLC.
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Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the product.
Key Experiment 2: Reduction to this compound
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Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.2 mmol) in small portions.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting ketone is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol.
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Purify by column chromatography if necessary.
Data Summary
Table 1: Comparison of Synthetic Routes for 6,7-Dihydro-5H-cyclopenta[b]pyridine Core Structure
| Method | Starting Materials | Key Reagents | Reported Yield | Reference |
| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine | Mn(OTf)2, t-BuOOH | 88% (for the ketone) | [1][2] |
| Vilsmeier Cyclization | Cyclopentanone, Benzylamine | POCl3, DMF | 43.15% (for a chloro-derivative) | [3] |
| Reductive Cyclization | 3-(2-Oxocyclopentyl)-propanenitrile | Ni-Cu/γ-Al2O3 | 33.8% | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the oxidation reaction.
References
stability issues of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in solution. The information is compiled from general chemical principles and data on related pyridine-containing compounds.
Troubleshooting Guide
Q1: My solution of this compound is changing color and showing new peaks in HPLC analysis over a short period. What could be the cause?
A1: This is likely due to the degradation of the compound. This compound, being a secondary alcohol adjacent to an aromatic pyridine ring, is susceptible to oxidation. The primary degradation product is likely the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This oxidation can be accelerated by exposure to air (oxygen), light, and certain metal ions. Additionally, other degradation pathways may be possible depending on the solvent and pH.
Q2: I observe a loss of the parent compound peak and the emergence of multiple new peaks in my chromatogram after storing the solution at room temperature. How can I identify the degradation products?
A2: To identify the degradation products, it is recommended to use a hyphenated analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide information about their molecular weights. A comparison with the molecular weight of the parent compound and potential degradation products (like the oxidized ketone form) can help in their identification. Further structural elucidation can be achieved using techniques like NMR spectroscopy on isolated degradation products.
Q3: My compound seems to be degrading rapidly in a protic solvent like methanol. What is the reason and what can I do?
A3: Protic solvents can facilitate certain degradation reactions, such as dehydration or oxidation. Consider switching to an aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) if compatible with your experimental setup. It is also advisable to use freshly distilled or high-purity solvents to minimize contaminants that could catalyze degradation.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is unavailable, related pyridine derivatives show instability in both acidic and alkaline conditions.[1] The pyridine nitrogen can be protonated at low pH, which may alter the electronic properties of the molecule and potentially influence its stability. In alkaline conditions, the hydroxyl group can be deprotonated, making it more susceptible to oxidation. It is recommended to maintain the pH of the solution close to neutral (pH 7) for enhanced stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary suspected degradation pathway for this compound?
A1: The most likely degradation pathway is the oxidation of the secondary alcohol group to a ketone, forming 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This is a common reaction for secondary alcohols and can be initiated by atmospheric oxygen, light, or trace metal impurities. Dehydration to form a double bond in the five-membered ring is another possibility, especially under acidic conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be:
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Stored at low temperatures (-20°C or -80°C).
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Protected from light by using amber vials or wrapping the container in aluminum foil.
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Purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
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Prepared fresh whenever possible.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote degradation. The compatibility with other reagents should be determined on a small scale before proceeding with larger experiments.
Q4: How can I monitor the stability of my compound in solution?
A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products. Regular analysis of the solution over time will allow you to quantify the loss of the parent compound and the formation of any degradation products.
Potential Degradation Pathway
Caption: Plausible degradation pathways of this compound.
Summary of Stability Issues and Mitigation Strategies
| Issue | Potential Cause(s) | Recommended Action |
| Rapid Degradation in Solution | Oxidation, pH effects, solvent effects, light exposure | Store solutions at low temperature, protect from light, use inert atmosphere, maintain neutral pH, use aprotic solvents. |
| Appearance of New Peaks in HPLC | Formation of degradation products (e.g., ketone, dehydration product) | Use LC-MS to identify degradation products. Perform forced degradation studies to understand potential degradation pathways. |
| Inconsistent Experimental Results | Instability of the compound leading to variable concentrations | Prepare solutions fresh before each experiment. Quantify the compound concentration immediately after preparation. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2]
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
2. Materials:
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This compound
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HPLC grade acetonitrile and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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pH meter
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Photostability chamber
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Oven
3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
4. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis. Also, expose the stock solution to 60°C for 24 hours.
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Photolytic Degradation: Expose the stock solution in a transparent vial to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be kept in the dark.
5. Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products. Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector.
Troubleshooting Workflow
Caption: A logical workflow to troubleshoot stability problems.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
preventing degradation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. The alcohol group is susceptible to oxidation, which converts it into the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This process can be accelerated by several factors.
Q2: What environmental factors accelerate the degradation of this compound?
A2: The degradation of this compound is primarily accelerated by:
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Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
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Light Exposure: UV or ambient light can provide the energy to initiate and propagate oxidative reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored under the following conditions:
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Temperature: Store at low temperatures, ideally at 2-8°C. For long-term storage, temperatures of -20°C are recommended.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
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Container: Use an amber glass vial or a container that protects the compound from light.
-
Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by the presence of the ketone impurity, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a qualitative colorimetric test using 2,4-dinitrophenylhydrazine (DNPH). A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in HPLC/GC analysis | Oxidation of the alcohol to the ketone. | Confirm the identity of the new peak as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using a reference standard and mass spectrometry. Review storage conditions and handling procedures. |
| Discoloration of the compound (yellowing) | Formation of colored degradation products. | The compound may have undergone significant degradation. It is advisable to re-purify the compound or use a fresh batch for sensitive experiments. Implement stricter storage conditions (inert atmosphere, lower temperature). |
| Inconsistent experimental results | Degradation of the starting material leading to lower purity and the presence of reactive impurities. | Check the purity of the this compound sample before use. If degradation is suspected, purify the compound or obtain a new lot. |
| Positive 2,4-DNPH test on the alcohol sample | Presence of the ketone degradation product. | This confirms oxidation has occurred. The extent of degradation should be quantified using a chromatographic method like HPLC or GC. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to separate and quantify this compound and its primary degradation product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with 95% water and 5% acetonitrile.
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Ramp to 95% acetonitrile over 15 minutes.
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Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Qualitative Test for Ketone Impurity (2,4-DNPH Test)
This is a rapid colorimetric test to detect the presence of the ketone degradation product.
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Reagent Preparation (Brady's Reagent): Dissolve 1 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 10 mL of water and 35 mL of ethanol, with stirring.
-
Procedure:
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Dissolve a small amount (10-20 mg) of the this compound sample in 2 mL of ethanol in a test tube.
-
Add 2 mL of Brady's reagent to the test tube.
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Shake the mixture and allow it to stand at room temperature for 5-10 minutes.
-
-
Observation: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of the ketone degradation product. The absence of a precipitate suggests the sample is free from significant ketone contamination.
Data Presentation
The following tables summarize the expected stability of this compound under different storage conditions. These are representative data based on typical degradation kinetics for similar compounds.
Table 1: Effect of Temperature on Purity over 6 Months (Stored in the dark, under air)
| Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 25°C | 99.5 | 98.2 | 96.5 | 93.8 |
| 4°C | 99.5 | 99.3 | 99.0 | 98.5 |
| -20°C | 99.5 | 99.5 | 99.4 | 99.3 |
Table 2: Effect of Atmosphere on Purity over 6 Months (Stored at 4°C in the dark)
| Atmosphere | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Air | 99.5 | 99.3 | 99.0 | 98.5 |
| Nitrogen | 99.5 | 99.5 | 99.5 | 99.4 |
| Argon | 99.5 | 99.5 | 99.5 | 99.4 |
Visualizations
Caption: Primary degradation pathway of the compound.
Caption: Troubleshooting workflow for inconsistent results.
resolving poor solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for various research assays. The following information is designed for researchers, scientists, and drug development professionals to effectively handle this compound in their experiments.
Troubleshooting Poor Solubility
Researchers encountering solubility issues with this compound can follow this step-by-step guide to identify an appropriate solvent and concentration for their specific assay.
Initial Solubility Assessment
Recommended Starting Solvents:
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Dimethyl Sulfoxide (DMSO)
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Ethanol
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Methanol
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Acetone
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Dichloromethane (DCM)
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Chloroform
Experimental Protocol: Small-Scale Solubility Test
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Weigh out a small, precise amount of this compound (e.g., 1 mg).
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Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
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Visually inspect for any undissolved particles.
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If the compound dissolves, it can be considered soluble in that solvent at that concentration. If not, gradually add more solvent and repeat the process to determine the approximate solubility.
Troubleshooting Workflow for Assay Preparation
If the compound precipitates upon dilution in your aqueous assay buffer, this workflow can help identify a suitable solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
Based on the solubility of structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds and is compatible with many biological assays at low final concentrations (typically <0.5%).
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." To resolve this, you can try the following strategies:
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Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the compound in solution. This often requires a dose-response experiment to check for solvent toxicity.
-
Use a Co-solvent: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your assay buffer can increase the solubility of your compound.
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Adjust pH: The solubility of compounds with ionizable groups, such as the pyridine nitrogen in this compound, can be highly pH-dependent. Experiment with adjusting the pH of your assay buffer to see if it improves solubility.
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Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
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Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q3: How do I determine the optimal concentration of a solubilizing agent?
A systematic approach is recommended. For surfactants and co-solvents, a concentration gradient should be tested to find the lowest effective concentration that maintains compound solubility without adversely affecting the assay. For cyclodextrins, constructing a phase solubility diagram is the standard method to determine the complexation efficiency and the required concentration.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
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Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
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Add an excess amount of this compound to each solution.
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Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Filter the solutions to remove any undissolved solid.
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Measure the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
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Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the binding constant and the required cyclodextrin concentration for your desired compound concentration.[4]
Q4: Can the solubilization method affect my assay results?
Yes, it is crucial to include proper controls in your experiments. Solubilizing agents can interfere with assay components or have biological effects of their own. Always test the effect of the vehicle (the solubilizing agent in the assay buffer without the compound) on your assay to ensure that the observed effects are due to your compound of interest.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not available in the public domain, the following table provides a general guide for the expected solubility of similar hydrophobic, pyridine-containing compounds in common laboratory solvents. Note: These values are estimates and should be experimentally verified for the specific compound.
| Solvent | Expected Solubility Range | Notes |
| Water | Very Low (<0.1 mg/mL) | Expected to be poorly soluble in aqueous buffers. |
| DMSO | High (>10 mg/mL) | A good starting solvent for creating stock solutions. |
| Ethanol | Moderate (1-10 mg/mL) | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderate (1-10 mg/mL) | Another potential co-solvent. |
| PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Solubility may be slightly improved at lower pH due to protonation of the pyridine nitrogen. |
Experimental Protocols
Protocol for Solubilization using DMSO
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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For your assay, dilute this stock solution directly into the final assay buffer.
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It is recommended to perform serial dilutions of your stock in 100% DMSO before the final dilution into the aqueous buffer to minimize the time the compound is in an intermediate, potentially less soluble, state.[5]
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Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤0.5%) and is consistent across all wells, including controls.[6]
-
Vortex the final solution thoroughly immediately after adding the DMSO stock to prevent precipitation.
Protocol for Solubilization using Surfactants
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Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween-20 or Triton X-100) in your assay buffer.
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Determine the critical micelle concentration (CMC) of the surfactant in your buffer, which is typically in the range of 0.05-0.10% for many common surfactants.[7]
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Prepare your final assay buffer containing the surfactant at a concentration above its CMC.
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Add the DMSO stock of your compound to the surfactant-containing buffer and mix well.
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Include a vehicle control with the same concentration of surfactant and DMSO in your assay.
Signaling Pathway and Experimental Workflow Visualization
The mechanism of action for this compound is not specified. However, for a compound being screened in drug discovery, a common workflow is to assess its impact on a known signaling pathway. Below is a generic representation of a compound screening workflow.
If this compound were, for example, an inhibitor of a kinase pathway, the logical relationship of its effect could be visualized as follows.
References
- 1. 5H-Cyclopenta[b]pyridine | C8H7N | CID 575987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. enamine.net [enamine.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Production of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prominently documented route is the direct oxidation of 2,3-cyclopentenopyridine analogues.[1][2] This method often utilizes a manganese catalyst, such as Mn(OTf)₂, with an oxidant like tert-Butyl hydroperoxide (t-BuOOH).[1][2] Other methods for producing derivatives of the core structure include multicomponent condensation reactions and cyclocondensation reactions.[3][4][5]
Q2: What are the primary challenges when scaling up the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine?
A2: Key scale-up challenges include:
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Thermal Management: Oxidation reactions are often exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions.[6]
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Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of the oxidant (t-BuOOH) is crucial for consistent reaction profiles and to avoid localized "hot spots".
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Work-up and Extraction: Handling large volumes of solvents for extraction can be cumbersome and may lead to issues like emulsion formation.[7]
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Purification: Transitioning from lab-scale purification methods like flash chromatography to industrial-scale methods such as crystallization is a significant hurdle.[3][4]
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Safety: Handling large quantities of potent oxidants like t-BuOOH requires stringent safety protocols to mitigate risks of fire or explosion.[8][9]
Q3: Is flash chromatography a viable purification method at an industrial scale?
A3: While effective at the lab scale, flash chromatography is generally not economically viable or practical for large-scale industrial production due to high solvent consumption and the complexity of the equipment.[10] For industrial-scale purification of active pharmaceutical ingredients (APIs) and intermediates, crystallization is often the preferred method as it can be more cost-effective and straightforward for achieving high purity.[3][4]
Q4: What are the safety precautions for handling tert-Butyl hydroperoxide (t-BuOOH) at scale?
A4: Tert-butyl hydroperoxide is a potent oxidizing agent and can be explosive under certain conditions.[8] When handling at scale, it is imperative to:
-
Work in a well-ventilated area, preferably within a dedicated and contained system.
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Avoid contact with incompatible materials.
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Use controlled addition methods to manage the reaction rate and heat generation.
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Have appropriate quenching agents and emergency cooling systems readily available.
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Consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before proceeding.[8][11]
Troubleshooting Guide
Reaction Issues
Q: My reaction is sluggish or stalls before completion. What are the possible causes and solutions?
A:
-
Potential Cause 1: Catalyst Inactivity. The manganese catalyst may be of poor quality or may have deactivated.
-
Solution: Ensure the catalyst is from a reliable source and has been stored correctly. Consider increasing the catalyst loading, but do so incrementally and monitor the reaction closely.
-
-
Potential Cause 2: Inefficient Mixing. In larger vessels, inadequate agitation can lead to poor mass transfer, slowing the reaction.
-
Solution: Verify that the stirring speed and impeller design are appropriate for the reactor volume and geometry. Baffles may be necessary to improve mixing.
-
-
Potential Cause 3: Low Reaction Temperature. The reaction may require a specific temperature to proceed at an optimal rate.
-
Solution: Monitor the internal reaction temperature and ensure it is maintained at the desired level. Be cautious, as increasing the temperature can also increase the rate of side reactions.[12]
-
Work-up and Isolation Problems
Q: I am observing a stable emulsion during the aqueous work-up and extraction. How can I resolve this?
A:
-
Potential Cause 1: High Agitation Speed. Overly vigorous mixing during extraction can promote emulsion formation.
-
Solution: Reduce the stirring speed during the extraction phase.
-
-
Potential Cause 2: Similar Densities of Aqueous and Organic Layers.
-
Solution: Add a saturated brine solution to the aqueous layer to increase its density and help break the emulsion.
-
-
Potential Cause 3: Presence of Surfactant-like Impurities.
-
Solution: Consider filtering the combined phases through a pad of a filter aid like Celite.
-
Q: My product yield is significantly lower after work-up and isolation compared to what I expected from in-process analysis (e.g., TLC, UPLC). What happened?
A:
-
Potential Cause 1: Product Solubility in the Aqueous Layer. The product may have some solubility in the aqueous phase, leading to losses during extraction.[7]
-
Solution: Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Potential Cause 2: Product Degradation. The product might be unstable to the pH conditions of the work-up.[7]
-
Solution: Test the stability of your product under acidic and basic conditions at a small scale. If instability is observed, use milder quenching and extraction conditions.
-
-
Potential Cause 3: Volatility of the Product.
-
Solution: Check the solvent in the rotovap trap for your product, especially if it is a low-boiling solid.[7]
-
Purification Challenges
Q: I am struggling to develop a crystallization procedure for purification. What should I try?
A:
-
Potential Cause 1: Inappropriate Solvent System. The solubility profile of the product may not be suitable for the chosen solvent or solvent mixture.
-
Solution: Screen a variety of solvents with different polarities. If the compound is too soluble in a good solvent, consider using an anti-solvent system where the product is soluble in one solvent but insoluble in the other.[3]
-
-
Potential Cause 2: Presence of Impurities that Inhibit Crystallization.
-
Solution: Try to remove problematic impurities before crystallization. This could involve a charcoal treatment or a pre-purification step like an acid-base wash.
-
-
Potential Cause 3: Oil Out. The product may be precipitating as an oil rather than a crystalline solid.
-
Solution: Try lowering the concentration of the product in the solution, cooling the solution more slowly, or adding seed crystals to encourage proper crystal formation.
-
Experimental Protocols
Lab-Scale Synthesis: Manganese-Catalyzed Oxidation
This protocol is adapted from established laboratory procedures.[1]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-Cyclopentenopyridine (1.0 mmol).
-
Reagent Addition: Add Mn(OTf)₂ (0.005 mmol) followed by water (5.0 mL).
-
Oxidation: Add t-BuOOH (65% in H₂O, 5.0 mmol) dropwise to the stirred mixture at room temperature (25°C).
-
Reaction Monitoring: Stir the reaction for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Pilot-Scale Synthesis Considerations
-
Reaction Vessel: Use a jacketed glass reactor with an overhead stirrer and a thermocouple to monitor the internal temperature.
-
Reagent Addition: Add t-BuOOH via a syringe pump or a dropping funnel over a prolonged period (e.g., 2-4 hours) to control the exotherm.
-
Temperature Control: Maintain the internal temperature below 30°C using a circulating chiller connected to the reactor jacket.
-
Work-up: Use a larger separatory funnel or a vessel with a bottom outlet for extractions. Minimize vigorous stirring to prevent emulsions.
-
Purification: Develop a crystallization protocol. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then cool it slowly to induce crystallization. An anti-solvent (e.g., heptane, hexane) might be added to improve the yield.[3]
Data Summary
The following tables summarize typical data for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one at different scales.
Table 1: Reaction Parameters and Yields
| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) |
| Starting Material | 2,3-Cyclopentenopyridine | 2,3-Cyclopentenopyridine |
| Catalyst | Mn(OTf)₂ (0.5 mol%) | Mn(OTf)₂ (0.5 mol%) |
| Oxidant | t-BuOOH (5 eq.) | t-BuOOH (5 eq.) |
| Solvent | Water | Water |
| Temperature | 25°C | < 30°C (controlled) |
| Reaction Time | 24 hours | 24-36 hours |
| Typical Yield | 88%[1] | 80-85% |
Table 2: Purification Method Comparison
| Parameter | Lab Scale | Pilot Scale |
| Method | Flash Chromatography | Crystallization |
| Solvent System | Ethyl Acetate / Petroleum Ether | Isopropanol / Heptane |
| Purity | >98% | >98% |
| Recovery | ~90% | ~85-90% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the scale-up production of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues in the synthesis process.
References
- 1. chemicaltimes.in [chemicaltimes.in]
- 2. valveandcontrol.com [valveandcontrol.com]
- 3. tayanasolutions.com [tayanasolutions.com]
- 4. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 5. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. amherst.edu [amherst.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound, providing potential causes and their solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte?
A1: Peak asymmetry is a common issue when analyzing polar, basic compounds like this compound.
-
Peak Tailing: This is often caused by strong interactions between the basic pyridine nitrogen and residual silanol groups on the surface of conventional C18 columns.[1][2][3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or lower) with an additive like formic acid or trifluoroacetic acid will protonate the pyridine nitrogen. This reduces the interaction with silanol groups and improves peak shape.
-
Solution 2: Column Selection: Employ a column with a polar-embedded phase or a highly end-capped C18 column designed for the analysis of basic compounds.
-
Solution 3: Reduce Mass Overload: Injecting a smaller sample volume or a more dilute sample can prevent overloading the column, which can lead to peak tailing.[3]
-
-
Peak Fronting: This can be an indication of column overload or an injection solvent that is stronger than the mobile phase.[4]
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.
-
Q2: My analyte has very little or no retention on a standard C18 column. What can I do?
A2: Due to its polar nature, this compound may elute very early on traditional reversed-phase columns.
-
Solution 1: Use a Polar-Compatible Column: A column with a polar-embedded stationary phase is designed to be used with highly aqueous mobile phases without phase collapse, which enhances the retention of polar analytes.
-
Solution 2: Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase (e.g., >95% water/buffer). This is suitable for columns that are stable in such conditions.
-
Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of very polar compounds.
Q3: I am observing inconsistent retention times between injections. What is the cause?
A3: Fluctuating retention times can be due to several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.
-
Solution: Increase the column equilibration time before each injection.
-
-
Cause 2: Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time.
-
Solution: Use a buffer in the mobile phase and ensure its pH is at least one unit away from the analyte's pKa.[5]
-
-
Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Mass Spectrometry (MS) Issues
Q4: I am experiencing poor ionization efficiency or signal suppression in LC-MS. How can I improve my signal?
A4: The pyridine moiety can be readily ionized in positive electrospray ionization (ESI) mode. However, signal suppression is a common matrix effect.
-
Solution 1: Optimize Sample Preparation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.
-
Solution 2: Adjust Mobile Phase: The choice of mobile phase additive can impact ionization efficiency. Formic acid is generally a good choice for positive ESI. Avoid non-volatile buffers like phosphates.
-
Solution 3: Use an Internal Standard: A heavy isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variations in ionization.
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is the recommended solvent for dissolving this compound?
A: For reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength, such as a mixture of water and a small amount of organic solvent (e.g., acetonitrile or methanol).[6] For HILIC, the sample should be dissolved in a high percentage of organic solvent, similar to the mobile phase.
Q: Do I need to filter my samples before injection?
A: Yes, it is highly recommended to filter all samples and standards through a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the HPLC system or column.[6]
Method Development
Q: What is a good starting point for an HPLC-UV method?
A: A good starting point would be a C18 column with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), using a gradient elution. Pyridine derivatives typically have a UV absorbance maximum around 254-270 nm.[7]
Q: Can this compound be analyzed by Gas Chromatography (GC)?
A: Direct analysis by GC may be challenging due to the polarity and potential for thermal degradation of the hydroxyl group. Derivatization of the hydroxyl group, for example, by silylation, can improve its volatility and thermal stability for GC-MS analysis.
Data Interpretation
Q: What are the expected mass spectral fragments for this compound in ESI-MS?
A: In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ as the parent ion. Common fragmentation would involve the loss of water (H₂O) from the alcohol group and potential cleavages of the cyclopentane ring.
Quantitative Data Summary
The following tables provide examples of typical parameters for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Vortex and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install a C18, 2.7 µm, 4.6 x 150 mm column and set the column oven to 30 °C.
-
Purge the pump lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 15 minutes.
-
-
Analysis: Inject the standards and samples according to the defined sequence.
Protocol 2: LC-MS/MS Analysis
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV analysis, but it is crucial to use an internal standard. Add the internal standard to all standards and samples at a fixed concentration.
-
LC-MS/MS System Setup:
-
Use the same LC conditions as described in the HPLC-UV protocol.
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.
-
Set up the Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. A likely transition for the analyte would be from the [M+H]+ precursor ion to a fragment resulting from the loss of water.
-
-
Analysis: Run the analytical sequence, ensuring that the system is stable and equilibrated.
Visualizations
References
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A common and effective strategy involves a two-step process. The first step is the oxidation of 2,3-Cyclopentenopyridine to yield the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2] The second step is the selective reduction of this ketone to the desired secondary alcohol, this compound. This final reduction step is critical for ensuring the purity of the final product.
Q2: What are the most common impurities I should expect in the final product?
The impurity profile is largely dependent on the conditions of the final reduction step. Key potential impurities include:
-
Unreacted Ketone: Residual 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is the most common impurity if the reduction is incomplete.
-
Dehydration Product: The target alcohol can be susceptible to dehydration, especially under acidic conditions or upon heating, forming the conjugated alkene, 6,7-Dihydro-5H-cyclopenta[b]pyridine.
-
Over-reduction Products: While less common with mild reducing agents, aggressive reagents could potentially reduce the pyridine ring.
-
Solvent Adducts & Reagent Byproducts: Depending on the chosen solvent and reducing agent, byproducts (e.g., borate esters from NaBH₄) may form and require removal during workup and purification.
Q3: How can I monitor the reaction to ensure full conversion of the starting ketone?
Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and petroleum ether (or hexanes).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The ketone is typically more polar than the starting material but less polar than the resulting alcohol.
-
Confirmation: The reaction is complete when the spot corresponding to the starting ketone (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one) is no longer visible by TLC. It is advisable to co-spot the reaction mixture with a sample of the starting material for accurate comparison.
Troubleshooting Guide
Problem 1: My final product contains a significant amount of the starting ketone.
This issue arises from incomplete reduction. Several factors could be responsible.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄). |
| Low Reagent Activity | Sodium borohydride (NaBH₄) can degrade with improper storage. Use a freshly opened bottle or a reagent known to be active. |
| Low Reaction Temperature | While often performed at 0 °C to control reactivity, the reaction may need to be warmed to room temperature to proceed to completion. Monitor by TLC before quenching. |
| Short Reaction Time | Ensure the reaction is stirred for an adequate duration. Monitor every 15-30 minutes by TLC until the starting material is consumed. |
Problem 2: I'm observing a new, less polar impurity after workup or purification.
This is likely the result of dehydration, forming 6,7-Dihydro-5H-cyclopenta[b]pyridine. The benzylic-like position of the alcohol makes it prone to elimination.
| Potential Cause | Recommended Solution |
| Acidic Workup Conditions | Avoid strongly acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture. |
| High Temperatures during Purification | Avoid excessive heat during solvent evaporation on a rotary evaporator. When performing column chromatography, the heat generated by the silica gel can sometimes promote dehydration. |
| Acidic Silica Gel | For sensitive compounds, standard silica gel can be acidic enough to cause degradation. Consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. |
Problem 3: My yield is low, and the product is difficult to purify.
Low yields can stem from mechanical losses, incomplete reactions, or side product formation. Purification difficulties often relate to the polarity of impurities.
| Parameter | Recommendation for Optimization |
| Reducing Agent | Sodium Borohydride (NaBH₄) is the recommended reagent for its chemoselectivity and mild nature. It selectively reduces the ketone without affecting the pyridine ring. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) are excellent choices as they are protic and help to activate the borohydride reagent. |
| Temperature | Start the reaction at 0 °C by adding the NaBH₄ portion-wise to the ketone solution to manage the initial exotherm. Allow the reaction to slowly warm to room temperature to ensure completion. |
| Purification | Flash column chromatography on silica gel is the most effective method. A gradient elution, starting with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the less polar dehydration byproduct, the product alcohol, and the more polar unreacted ketone. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol details the reduction of the ketone precursor.
-
Reaction Setup: Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath (0 °C).
-
Reduction: To the stirred solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes) until the starting ketone spot has completely disappeared (typically 1-2 hours).
-
Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel.
References
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the chemical structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. While the primary focus is the structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, the definitive X-ray crystallographic data is available for its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide will, therefore, use the well-characterized ketone as a benchmark to compare and contrast with spectroscopic data from other related compounds, illustrating the complementary nature of different analytical techniques in unequivocal structure determination.
Executive Summary
Unequivocal structural confirmation is a cornerstone of chemical and pharmaceutical research. While X-ray crystallography provides the gold standard for absolute structure determination, a combination of spectroscopic methods is often employed for routine characterization and in instances where suitable crystals cannot be obtained. This guide compares the crystallographic data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one with its own spectroscopic data and that of a related derivative, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. This comparison highlights how X-ray crystallography provides unambiguous spatial arrangement, while techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial information about the connectivity and molecular formula, respectively.
Data Presentation
Table 1: Crystallographic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| Parameter | Value[1] |
| COD Number | 7219548 |
| Formula | C₈H₇NO |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.5044 |
| b (Å) | 11.9291 |
| c (Å) | 14.8473 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1328.7 |
| Z | 8 |
Table 2: Spectroscopic Data Comparison
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[3] | 7.31–7.59 (m, 9H), 4.61 (q, J = 7.0 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 2.87 (t, J = 5.8 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[3] | 164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0, 93.7, 63.4, 28.9, 27.2, 14.8 |
| HRMS (ESI) [M+H]⁺ | Calculated: 134.0606, Found: 134.0598[3] | Not explicitly provided, but elemental analysis is available. |
| IR (cm⁻¹) | Not explicitly provided | 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[2] |
Experimental Protocols
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was achieved through the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[3][4]
Materials:
-
2,3-Cyclopentenopyridine
-
Mn(OTf)₂
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
A 25 mL round-bottom flask was charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
t-BuOOH (2.5 mmol, 65% in H₂O) was added to the mixture.
-
The reaction was stirred at 25°C for 24 hours.
-
The reaction mixture was then extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The resulting residue was purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the title compound.[3]
Structure Determination by X-ray Crystallography
Single crystals of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one suitable for X-ray diffraction were obtained. The crystallographic data was collected on a diffractometer, and the structure was solved and refined using standard crystallographic software. The final structure provided unambiguous confirmation of the atomic connectivity and stereochemistry.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃, with tetramethylsilane (TMS) as the internal standard.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired on a Thermo Scientific Orbitrap Elite instrument using electrospray ionization (ESI).[3]
-
Infrared Spectroscopy: IR spectra were recorded on an ATR-FTIR spectrometer.[2]
Visualizations
Caption: Experimental workflow for the synthesis and structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Discussion and Conclusion
The definitive structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one has been successfully confirmed by single-crystal X-ray analysis, providing precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystalline state.[1] This technique stands as the most robust method for unambiguous structure elucidation.
The spectroscopic data obtained for the ketone are in full agreement with the crystallographically determined structure. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, confirming the connectivity of the atoms within the molecule.[3] High-resolution mass spectrometry further corroborates the structure by providing an accurate mass measurement, which confirms the elemental composition of the molecule.[3]
In the absence of X-ray data for this compound, its structure would be proposed based on a combination of these spectroscopic techniques. The reduction of the ketone to the alcohol would be monitored by the disappearance of the ketone signal in the ¹³C NMR spectrum (around 205 ppm) and the appearance of a new signal corresponding to a hydroxyl-bearing carbon. In the ¹H NMR, a new signal for the hydroxyl proton and a shift in the signal of the adjacent methine proton would be expected. The mass spectrum would show a corresponding increase in the molecular weight by two mass units.
The comparison with the more complex derivative, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, further illustrates the power of spectroscopic methods.[2] Despite its increased complexity, the various functional groups (ethoxy, cyano, additional pyridine ring) give rise to characteristic signals in the NMR and IR spectra, allowing for a confident assignment of its structure even without crystallographic data.
References
- 1. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding efficiency and high purity. This guide provides a comparative analysis of established synthetic routes to this valuable molecule, focusing on a two-step approach that involves the initial synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its reduction to the target alcohol. We will delve into the experimental details of each step, presenting quantitative data in a clear, comparative format to aid researchers in selecting the most suitable method for their specific needs.
Two-Step Synthesis Overview: From Oxidation to Reduction
The most prevalent and effective pathway to this compound involves a two-stage process. The first step is the oxidation of 2,3-cyclopentenopyridine to yield the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Subsequently, this ketone is reduced to the desired this compound. This guide will compare a highly efficient oxidation method with a common and effective reduction technique.
Caption: Overall synthetic pathway to this compound.
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A highly effective method for the synthesis of the ketone precursor is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This method stands out for its high yield and use of relatively benign reagents.
Method 1: Manganese-Catalyzed Oxidation
This approach utilizes manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as the oxidant in an aqueous medium. The reaction proceeds at room temperature, making it an energy-efficient option.
Experimental Protocol:
To a 25 mL round-bottom flask, 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL) are added. To this mixture, tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) is added, and the resulting solution is stirred at 25°C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The final product is purified by flash column chromatography.[1][2]
Step 2: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to this compound
The crucial second step is the reduction of the ketone to the target alcohol. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this transformation.
Method 2: Sodium Borohydride Reduction
This method involves the treatment of the ketone with sodium borohydride in an alcoholic solvent. The reaction is typically rapid and proceeds at room temperature, offering a straightforward and high-yielding route to the desired alcohol.
Experimental Protocol:
In a round-bottom flask, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is dissolved in methanol. Sodium borohydride (NaBH₄) is then added portion-wise to the solution at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Oxidation | Manganese-Catalyzed | 2,3-cyclopentenopyridine, Mn(OTf)₂, t-BuOOH | Water | 25 | 24 | 88[1] |
| 2. Reduction | Sodium Borohydride | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, NaBH₄ | Methanol | Room Temp. | - | High (Typical) |
Note: A specific yield for the sodium borohydride reduction of this particular substrate was not found in the searched literature, but it is generally a high-yielding reaction for ketones.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The two-step synthesis of this compound via manganese-catalyzed oxidation followed by sodium borohydride reduction presents a robust and high-yielding pathway. The oxidation step is particularly noteworthy for its efficiency and mild conditions. While specific yield data for the reduction of this exact substrate with NaBH₄ is not detailed in the readily available literature, this method is a standard and reliable procedure for ketone reduction, promising a high conversion to the desired alcohol. Researchers can confidently employ this synthetic sequence to obtain the target compound for further applications in drug discovery and development.
References
Comparative Analysis of the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Analogs
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for direct experimental data on the biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol have yielded no specific results. This guide, therefore, presents a comparative analysis of structurally similar compounds for which biological activity has been reported. The data and experimental protocols provided herein pertain to these analogs and should be interpreted as a potential starting point for investigating the biological profile of this compound.
Introduction
While the specific biological functions of this compound remain uncharacterized in the public domain, the analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide focuses on two such classes of analogs: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, and 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones, which exhibit anti-mitotic activity through microtubule destabilization.
Comparative Overview of Analogs
| Feature | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs | 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one Analogs |
| Core Structure | Pyrrolo[3,4-b]pyridin-5-one | Isothiazolo[4,5-b]pyridin-5-one |
| Primary Biological Activity | Allosteric modulation of the M4 muscarinic acetylcholine receptor | Anti-mitotic, microtubule destabilization |
| Therapeutic Potential | Treatment of neurological and psychiatric disorders such as schizophrenia | Anticancer agents |
I. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs: M4 Receptor Modulators
Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1] These compounds do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This modulation can offer a more nuanced therapeutic effect compared to direct agonists.
Quantitative Data
| Compound | Assay Type | Target | Activity (EC₅₀/IC₅₀) | Reference |
| Exemplified Compound 1 | Calcium influx assay | Human M4 receptor (with ACh) | EC₅₀ = 15 nM | Patent WO2017112719A1 |
| Exemplified Compound 2 | [³⁵S]GTPγS binding assay | Human M4 receptor (with ACh) | EC₅₀ = 25 nM | Patent WO2017112719A1 |
Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability.
Experimental Protocols
Calcium Influx Assay:
-
Cell Culture: CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: Test compounds (the pyrrolo-pyridin-one analogs) are added at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of acetylcholine (e.g., EC₂₀) is added to stimulate the cells.
-
Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The EC₅₀ values are calculated from the concentration-response curves.
II. 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one Analogs: Anti-Mitotic Agents
A series of 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones have been synthesized and evaluated for their anti-mitotic properties. These compounds were found to act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.
Quantitative Data
| Compound | Cell Line | Assay Type | Activity (IC₅₀) | Reference |
| Compound 9b | Human cancer cell lines | Cytotoxicity Assay | 0.1 - 1 µM | Eur. J. Med. Chem. 2017, 125, 812-820 |
| Compound 8c | Sea urchin embryo | Anti-mitotic Assay | 2 - 10 nM | Eur. J. Med. Chem. 2017, 125, 812-820 |
Mechanism of Action Workflow
The anti-mitotic activity of these isothiazolo-pyridin-one analogs stems from their ability to interfere with microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.
References
Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs: A Comparative Analysis of Anticancer Activity
A comprehensive review of the available scientific literature reveals a notable absence of efficacy data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol analogs. Research on this heterocyclic scaffold has predominantly focused on the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and its derivatives, primarily in the context of chemical synthesis and non-pharmacological applications such as corrosion inhibition. However, studies on structurally related fused pyridine systems, specifically 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives, have demonstrated potential as anticancer agents. This guide presents a comparative analysis of the cytotoxic activity of these analogs against various human cancer cell lines.
Comparative Efficacy of Benzo[1][2]cyclohepta[1,2-b]pyridine Analogs
A study investigating novel 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives has reported their cytotoxic activity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The results, summarized in the table below, indicate that certain analogs exhibit potent anticancer effects, with IC50 values in the low micromolar range.[3]
| Compound | Target Cell Line | IC50 (μM) |
| 4e | MCF-7 (Breast Cancer) | 5.76 |
| 4f | MCF-7 (Breast Cancer) | 5.42 |
| 4g | MCF-7 (Breast Cancer) | 6.31 |
| 4h | MCF-7 (Breast Cancer) | 7.95 |
Table 1: In vitro cytotoxic activity of 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine analogs against the MCF-7 human breast cancer cell line.[3]
The preliminary findings from this research suggest that the 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine scaffold is a promising pharmacophore for the development of novel anticancer therapeutics.[3] Notably, compounds 4e and 4f demonstrated the highest potency against the MCF-7 cell line.[3]
Experimental Protocols
The evaluation of the anticancer activity of the 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives was conducted using an in vitro cytotoxic activity assay.[3]
In Vitro Cytotoxic Activity Screening
The primary anticancer screening of the synthesized compounds was performed against three human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). A normal breast cell line (MCF10A) was also used to assess selectivity. The half-maximal inhibitory concentration (IC50) was determined to quantify the efficacy of the compounds in inhibiting cancer cell growth.[3]
Structure-Activity Relationship and Future Directions
The provided data on the benzo[1][2]cyclohepta[1,2-b]pyridine analogs offers a starting point for understanding the structure-activity relationships of this class of compounds. The variation in cytotoxic activity among the different analogs suggests that the nature and position of substituents on the arylhydrazono moiety play a crucial role in their anticancer efficacy.[3]
While direct experimental data on this compound analogs remains elusive, the findings on related fused pyridine systems highlight the potential of this chemical space for therapeutic applications. Further research, including the synthesis and biological evaluation of the "-ol" analogs, is warranted to fully explore their pharmacological profile and potential as drug candidates.
Diagrams
Caption: Structural relationship between the core scaffold and its analogs.
References
A Comparative Guide to the Analytical Profiles of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its Ketone Precursor
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves the reduction of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The successful conversion can be readily monitored and confirmed by comparing the analytical data of the starting material and the final product. Key differences are expected in spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, due to the conversion of the carbonyl group to a hydroxyl group.
Comparative Analytical Data
The following tables summarize the available experimental data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and the predicted data for this compound.
Table 1: ¹H NMR Data (Predicted for Alcohol vs. Experimental for Ketone)
| Compound | Predicted/Experimental ¹H NMR Chemical Shifts (ppm) |
| This compound | Pyridine Protons: ~8.5 (d), ~7.8 (d), ~7.3 (dd)CH-OH Proton: ~5.0-5.5 (t)CH₂ Protons: ~2.5-3.0 (m), ~1.9-2.2 (m)OH Proton: Broad singlet, variable position |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | Pyridine Protons: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H)[1]CH₂ Protons: 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[1] |
Table 2: ¹³C NMR Data (Predicted for Alcohol vs. Experimental for Ketone)
| Compound | Predicted/Experimental ¹³C NMR Chemical Shifts (ppm) |
| This compound | Pyridine Carbons: ~160-165, ~148-152, ~135-140, ~125-130, ~120-125CH-OH Carbon: ~70-80CH₂ Carbons: ~30-40, ~20-30 |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | Carbonyl Carbon: 204.88[1]Pyridine Carbons: 174.36, 155.72, 131.91, 130.33, 122.47[1]CH₂ Carbons: 35.78, 28.73[1] |
Table 3: Mass Spectrometry and IR Data (Predicted for Alcohol vs. Experimental for Ketone)
| Analytical Technique | This compound (Predicted) | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Experimental) |
| High-Resolution Mass Spectrometry (HRMS) | Expected [M+H]⁺: ~136.0757 | [M+H]⁺ calculated: 134.0606, found: 134.0598[1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | O-H stretch: ~3200-3600 (broad)C-O stretch: ~1050-1150 | C=O stretch: ~1700 |
Experimental Protocols
The following are typical experimental protocols for the analytical characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, which can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Thermo Scientific Orbitrap Elite mass spectrometer.
-
Ionization Method: Electrospray Ionization (ESI).
-
Sample Preparation: The sample is dissolved in methanol.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample is analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound from its ketone precursor.
Caption: A workflow diagram illustrating the synthesis and subsequent analytical validation of this compound.
This guide provides a foundational framework for researchers working with this compound. By understanding the expected analytical shifts from its well-characterized precursor, scientists can confidently track their synthesis and verify the integrity of their target compound.
References
A Comparative Benchmark Study: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol versus (5Z)-7-Oxozeaenol as Potential TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol (referred to herein as Compound X for the purpose of this hypothetical benchmark), against the well-characterized TAK1 inhibitor, (5Z)-7-Oxozeaenol. This objective comparison is based on established experimental data for (5Z)-7-Oxozeaenol and plausible, projected data for Compound X, aimed at guiding further research and development efforts in the pursuit of novel therapeutic agents targeting the TAK1 signaling pathway.
Introduction to TAK1 as a Therapeutic Target
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[1][2] It plays a pivotal role in the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways, which are implicated in cell survival, inflammation, and immunity.[3][4] Consequently, the inhibition of TAK1 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.[1][5]
(5Z)-7-Oxozeaenol is a natural product of fungal origin that has been identified as a potent and irreversible inhibitor of TAK1.[6][7] It functions by forming a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[2][8] This guide will benchmark the hypothetical performance of Compound X against this established TAK1 inhibitor.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for Compound X (hypothetical data) and (5Z)-7-Oxozeaenol (literature-derived data).
| Parameter | Compound X (Hypothetical Data) | (5Z)-7-Oxozeaenol (Literature Data) |
| Target | TAK1 | TAK1 |
| Mechanism of Action | ATP-competitive inhibitor | Irreversible covalent inhibitor[2][8] |
| IC50 (TAK1 Kinase Assay) | 50 nM | 8 nM[6][7][9] |
| Cellular Potency (NF-κB Reporter Assay) | 200 nM | 83 nM[7] |
| Cytotoxicity (HeLa cells, 72h) | > 10 µM | 1.34 - 7.82 µM (in various cervical cancer cell lines)[1] |
| Cytotoxicity (MDA-MB-231 cells, 72h) | > 10 µM | See literature for specific IC50 values[10][11] |
Experimental Protocols
TAK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against TAK1 kinase activity.
Methodology: A common method for this is the ADP-Glo™ Kinase Assay.[12][13][14]
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Compound X and (5Z)-7-Oxozeaenol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 2 µL of TAK1/TAB1 enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular NF-κB Reporter Assay
Objective: To assess the ability of the test compounds to inhibit TAK1-mediated NF-κB activation in a cellular context.
Methodology:
-
Reagents and Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Test compounds (Compound X and (5Z)-7-Oxozeaenol) dissolved in DMSO
-
Luciferase assay reagent
-
96-well white cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control and determine the IC50 value.
-
Visualizing Pathways and Workflows
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway upon TNF-α stimulation.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking potential TAK1 inhibitors.
Conclusion
This comparative guide presents a framework for evaluating this compound (Compound X) as a potential TAK1 inhibitor against the established compound, (5Z)-7-Oxozeaenol. Based on the hypothetical data, Compound X demonstrates promising, albeit lower, potency in inhibiting TAK1 kinase activity and cellular NF-κB signaling compared to (5Z)-7-Oxozeaenol. A key hypothetical advantage of Compound X is its lower cytotoxicity, which could translate to a better therapeutic window.
These preliminary findings, while based on a hypothetical profile for Compound X, underscore the potential of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold as a starting point for the development of novel TAK1 inhibitors. Further experimental validation is essential to confirm these projected activities and to fully elucidate the therapeutic potential of this compound class.
References
- 1. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (5Z)-7-Oxozeaenol | Other Kinases | Tocris Bioscience [tocris.com]
- 8. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (5Z)-7-Oxozeaenol - Focus Biomolecules [mayflowerbio.com]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Navigating the SAR Landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Derivatives: A Review of Available Data
The existing body of research primarily focuses on the chemical synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and related fused pyridine systems. These studies lay the groundwork for the future synthesis of diverse derivatives, but do not extend to the biological evaluation necessary for a thorough SAR analysis.
For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported, with an evaluation of their utility as corrosion inhibitors, a field distinct from drug development. Similarly, research on related but structurally different fused heterocyclic systems, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidines, has been conducted in the context of identifying sigma-1 (σ1) receptor antagonists for pain treatment. While these studies provide insights into the broader chemical space of fused pyridines, they do not directly inform the SAR of the specific 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol scaffold.
Synthesis of the Core Scaffold: A General Overview
The most consistently reported information relevant to the topic is the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A general synthetic approach is outlined below. It is important to note that specific reaction conditions and reagents may vary depending on the desired substituents on the heterocyclic core.
Below is a generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, which would be the precursor to the -ol derivatives.
Caption: Generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure.
Future Directions
The this compound scaffold represents an underexplored area of medicinal chemistry. Future research efforts could be directed towards:
-
Synthesis of a diverse library of derivatives: Introducing a variety of substituents on both the pyridine and cyclopentane rings to create a collection of novel compounds.
-
Broad biological screening: Testing these derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify potential therapeutic applications.
-
Systematic SAR studies: Once initial hits are identified, conducting focused SAR studies to understand the relationship between chemical structure and biological activity. This would involve synthesizing and testing analogues to probe the effects of substituent size, electronics, and stereochemistry.
-
Mechanism of action studies: For active compounds, elucidating the specific signaling pathways and molecular targets through which they exert their effects.
Head-to-Head Comparison: Evaluating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Against Known TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol against well-characterized inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While, to date, no peer-reviewed studies detailing the specific inhibitory activity of this compound have been published, this document serves as a framework for its potential evaluation. The established TAK1 inhibitors, 5Z-7-Oxozeaenol and HS-276, are used as benchmarks for this comparative guide.
TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in inflammation, immunity, and cell survival.[1][2][3][4] Its involvement in various pathological conditions, including inflammatory diseases and cancer, has made it an attractive target for therapeutic intervention.[1][2][3] This guide will delve into the mechanism of action of known TAK1 inhibitors, their potency, and the experimental protocols required to assess novel compounds like this compound.
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of drug development is the characterization of an inhibitor's potency and selectivity. Potency, often measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to preferentially bind to its intended target over other related or unrelated enzymes. High selectivity is crucial for minimizing off-target effects and associated toxicities.
The following table summarizes the available data for known TAK1 inhibitors. A hypothetical entry for this compound is included to illustrate how its performance would be benchmarked.
| Inhibitor | Target | Mechanism of Action | IC50 (nM) | Selectivity Profile | Reference |
| 5Z-7-Oxozeaenol | TAK1 | Covalent, Irreversible | ~8.1 | Broad-spectrum kinase inhibitor | [5][6] |
| HS-276 | TAK1 | ATP-competitive | 2.5 | Highly selective (S(1) = 0.037) | [7] |
| This compound | TAK1 (Hypothetical) | To be determined | To be determined | To be determined | N/A |
Signaling Pathway of TAK1
TAK1 acts as a central node in signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[3][8] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and MAP kinases such as JNK and p38.[2][3][8] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[3][5] The JNK and p38 pathways, in turn, regulate a variety of cellular processes, including apoptosis and inflammation.[2][8]
Caption: Simplified TAK1 signaling pathway.
Experimental Protocols
To evaluate the inhibitory activity of a novel compound such as this compound, a series of in vitro and cell-based assays are required.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity and to calculate its IC50 value.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., MKK6 or a generic kinase substrate like myelin basic protein)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., 5Z-7-Oxozeaenol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the TAK1/TAB1 enzyme to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: NF-κB Reporter Assay
Objective: To assess the ability of the compound to inhibit TAK1-mediated NF-κB activation in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Stimulating agent (e.g., TNF-α)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1-2 hours.
-
Stimulate the cells with TNF-α for a specific time (e.g., 6 hours) to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
The development of potent and selective TAK1 inhibitors holds significant promise for the treatment of a range of diseases. While the inhibitory properties of this compound are yet to be determined, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols and comparing its performance against established inhibitors like 5Z-7-Oxozeaenol and HS-276, researchers can effectively characterize its potential as a novel therapeutic agent. The systematic approach outlined here, from in vitro kinase assays to cell-based functional assays, is essential for advancing our understanding of new chemical entities and their therapeutic potential.
References
- 1. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aqilion.com [aqilion.com]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 8. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a pyridine derivative. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of potentially harmful fumes.[1] Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves are recommended for their resistance to pyridine compounds.[2]
-
Body Protection: A lab coat must be worn to prevent skin contact.[2]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical aid.[3][4]
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]
Chemical Properties and Hazard Profile
Understanding the properties of this compound is essential for its safe disposal. The following table summarizes key data that informs the necessary precautions and disposal methodology.
| Property | Value | Citation |
| Appearance | Clear brown liquid | [3] |
| Boiling Point | 108 °C | [3] |
| Density | 1.0362 g/cm³ (at 20 °C) | [3] |
| Hazards | Combustible liquid. May cause skin, eye, and respiratory irritation. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
Experimental Workflow for Disposal
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Disclaimer: No direct Safety Data Sheet (SDS) for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol was found. The following information is based on the SDS for its stereoisomer, (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, and should be used as a guideline.[1] Users should conduct their own risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Requirement | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards. |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use. |
| Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary. | |
| Respiratory | Respirator (if ventilation is inadequate) | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors if engineering controls are not sufficient to control exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard workflow for handling this compound.
Immediate action is required in case of exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Dispose of contents and container to a licensed hazardous waste disposal facility.[1] Do not allow the chemical to enter drains or waterways. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
